Product packaging for C.I. Acid green 27(Cat. No.:)

C.I. Acid green 27

Cat. No.: B12381585
M. Wt: 706.7 g/mol
InChI Key: BOXAUJCFZBSNKZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

See also: Acid Green 27 (preferred).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H32N2Na2O8S2 B12381585 C.I. Acid green 27

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H32N2Na2O8S2

Molecular Weight

706.7 g/mol

IUPAC Name

disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate

InChI

InChI=1S/C34H34N2O8S2.2Na/c1-3-5-9-21-13-15-25(29(19-21)45(39,40)41)35-27-17-18-28(32-31(27)33(37)23-11-7-8-12-24(23)34(32)38)36-26-16-14-22(10-6-4-2)20-30(26)46(42,43)44;;/h7-8,11-20,35-36H,3-6,9-10H2,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

BOXAUJCFZBSNKZ-UHFFFAOYSA-L

Canonical SMILES

CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Properties of C.I. Acid Green 27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known spectral properties of C.I. Acid Green 27 (C.I. 61580; CAS 6408-57-7). Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing information and outlines the standard experimental protocols for the determination of key spectral characteristics that are not yet defined.

Chemical Identity and Physical Properties

This compound is an anthraquinone-based anionic dye. Its fundamental properties are summarized in the table below.

PropertyValueReference
CI Name Acid Green 27[1]
CI Number 61580[1]
CAS Number 6408-57-7[1]
Molecular Formula C₃₄H₃₂N₂Na₂O₈S₂[1]
Molecular Weight 706.74 g/mol [1]
Appearance Dark green to black powder/crystal
Solubility Soluble in water

Absorption Spectral Properties

The absorption of light by this compound is a key characteristic for its application as a colorant and functional dye. The available data on its absorption spectrum are presented below.

ParameterWavelength (nm)Solvent
Absorbance Peak 202Not Specified
Maximum Absorption Wavelength (λmax) 644Water (H₂O)

Fluorescence Spectral Properties

While it is known that some anthraquinone dyes exhibit fluorescence, specific data regarding the fluorescence emission spectrum and quantum yield of this compound are not available in the current literature. General characteristics of fluorescent anthraquinone dyes suggest that they can have low quantum yields. The experimental protocols for determining these properties are detailed in Section 4.2.

ParameterValue
Emission Wavelength (λem) Not available
Quantum Yield (Φ) Not available
Stokes Shift (λem - λabs) Not available

Experimental Protocols for Spectral Characterization

The following sections describe standard methodologies for determining the key spectral properties of a dye such as this compound.

The molar extinction coefficient (ε) is determined by applying the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

Methodology:

  • Preparation of Standard Solutions: A series of solutions of this compound of known concentrations are prepared in a suitable solvent (e.g., deionized water).

  • UV-Vis Spectrophotometry: The absorbance of each solution is measured at the maximum absorption wavelength (λmax = 644 nm) using a calibrated UV-Vis spectrophotometer. A cuvette with a known path length (typically 1 cm) is used.

  • Data Analysis: A calibration curve is generated by plotting absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the linear regression of this plot, according to the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length, and c is the concentration.

Fluorescence spectroscopy is used to determine the emission properties of a compound. The quantum yield is a measure of the efficiency of the fluorescence process.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Fluorescence Spectroscopy: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at its absorption maximum (644 nm) or another suitable wavelength, and the emission is scanned over a range of longer wavelengths.

  • Quantum Yield Determination (Relative Method): The quantum yield of this compound can be determined relative to a well-characterized standard with a known quantum yield in the same spectral region. The following equation is used: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent The subscripts "sample" and "ref" refer to the sample and the reference standard, respectively.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive spectral characterization of a dye like this compound.

Spectral_Characterization_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis prep_dye Prepare Stock Solution of this compound prep_standards Prepare Serial Dilutions (for Molar Absorptivity) prep_dye->prep_standards prep_fluorescence Prepare Dilute Solution (for Fluorescence) prep_dye->prep_fluorescence uv_vis_scan Perform UV-Vis Scan to determine λmax prep_standards->uv_vis_scan measure_emission Measure Fluorescence Emission Spectrum prep_fluorescence->measure_emission measure_abs Measure Absorbance of Standard Solutions uv_vis_scan->measure_abs determine_emission Determine Emission Maximum (λem) uv_vis_scan->determine_emission plot_calibration Plot Absorbance vs. Concentration measure_abs->plot_calibration measure_qy Measure Quantum Yield (Relative to Standard) measure_emission->measure_qy calc_qy Calculate Quantum Yield (Φ) measure_qy->calc_qy calc_epsilon Calculate Molar Extinction Coefficient (ε) plot_calibration->calc_epsilon

General workflow for spectral characterization.

References

A Technical Guide to the Solubility of C.I. Acid Green 27 in Water and Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the solubility characteristics of C.I. Acid Green 27 (CAS 6408-57-7; C.I. 61580), a synthetic dye with applications in various industrial and research settings. This document is intended for researchers, scientists, and professionals in drug development who require precise information on the solubility of this compound for formulation and experimental design.

Core Topic: Solubility Data

The solubility of this compound has been investigated in both aqueous and ethanolic solutions. The available data, both quantitative and qualitative, are summarized below.

Data Presentation
SolventTemperatureSolubilityData TypeReference
Water90°C≥ 30 g/L (reported as 35 g/L)Quantitative[1]
WaterNot SpecifiedSolubleQualitative[2][3][4][5]
EthanolNot SpecifiedSlightly SolubleQualitative

It is important to note that while quantitative data for the solubility of this compound in water is available at an elevated temperature, comprehensive solubility data at standard ambient temperatures has not been widely reported in publicly accessible literature. Similarly, the solubility in ethanol is described qualitatively. For precise applications, it is recommended that solubility is determined experimentally under the specific conditions of use.

Experimental Protocols

To facilitate further research and application-specific formulation, a general experimental protocol for determining the solubility of a dye such as this compound is provided below. This method is based on standard laboratory practices for solubility determination.

Methodology for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given solvent (e.g., water, ethanol) at a specific temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., deionized water, absolute ethanol)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of dye added should be more than what is expected to dissolve to ensure a saturated solution is formed.

    • Prepare several such samples for statistical validity.

  • Equilibration:

    • Place the containers in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

  • Phase Separation:

    • After equilibration, remove the samples from the shaker/water bath.

    • Allow the samples to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • To separate the undissolved solid from the saturated solution, either centrifuge the samples or filter the supernatant using a syringe filter. It is crucial to perform this step quickly and at the experimental temperature to avoid precipitation or changes in solubility.

  • Quantification:

    • Carefully pipette a known volume of the clear, saturated supernatant into a volumetric flask and dilute with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

    • Use the calibration curve to determine the concentration of the dye in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the dye in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Mandatory Visualization

The logical workflow for the experimental determination of solubility is depicted in the following diagram.

Solubility_Workflow prep Preparation of Supersaturated Solution equil Equilibration (Controlled Temperature & Agitation) prep->equil Incubate sep Phase Separation (Centrifugation/Filtration) equil->sep Separate Solid quant Quantification (UV-Vis Spectrophotometry) sep->quant Analyze Supernatant calc Calculation of Solubility quant->calc Determine Concentration

Experimental workflow for solubility determination.

References

C.I. Acid Green 27: A Technical Evaluation of its Fluorescent Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Green 27, also known by its Colour Index number 61580, is a synthetic anthraquinone dye.[1][2][3] It finds application in various industries, including textiles and biological staining.[4] While some chemical suppliers classify it as a "fluorescent dye" and its use in fluorescence microscopy is mentioned, a comprehensive analysis of its fluorescent properties is often lacking in readily available documentation.[4] This technical guide aims to provide an in-depth evaluation of this compound's fluorescent characteristics, drawing from available data and outlining experimental protocols for its characterization and potential application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
C.I. Name Acid Green 27
C.I. Number 61580
CAS Number 6408-57-7
Molecular Formula C₃₄H₃₂N₂Na₂O₈S₂
Molecular Weight 706.74 g/mol
Appearance Green powder
Solubility Soluble in water

Spectral Properties

The spectral properties of a dye are fundamental to understanding its potential as a fluorescent probe.

Absorbance

This compound exhibits a characteristic absorbance spectrum. One source indicates an absorbance peak at 202 nm. Another provides a λmax (maximum absorption wavelength) in water between 642.0 and 646.0 nm. This value in the visible region is responsible for its green color.

Fluorescence

Interestingly, one study mentions the use of Acid Green 27 as a quencher for the fluorophore TAMRA, which suggests it can accept energy from an excited fluorophore. This property does not exclude the possibility of it being fluorescent itself, but it does indicate a complex photophysical behavior that may involve efficient non-radiative decay pathways.

Experimental Protocols

Given the limited specific protocols for this compound as a fluorescent dye, this section provides generalized experimental methodologies that can be adapted by researchers for its characterization and use.

Determination of Fluorescence Spectra and Quantum Yield

This protocol outlines the steps to measure the fluorescence excitation and emission spectra and to calculate the fluorescence quantum yield of this compound.

Materials:

  • This compound

  • Spectrofluorometer

  • Cuvettes (1 cm path length)

  • Solvent (e.g., water, ethanol, DMSO)

  • Reference dye with known quantum yield (e.g., fluorescein in 0.1 M NaOH)

Methodology:

  • Solution Preparation: Prepare a series of dilute solutions of this compound in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer to determine the absorbance at the excitation wavelength.

  • Fluorescence Emission Spectrum:

    • Set the spectrofluorometer to the excitation wavelength determined from the absorbance spectrum (around 644 nm).

    • Record the fluorescence emission spectrum over a suitable wavelength range.

    • The wavelength at which the emission intensity is highest is the emission maximum (λem).

  • Fluorescence Excitation Spectrum:

    • Set the spectrofluorometer to the emission maximum (λem) determined in the previous step.

    • Scan a range of excitation wavelengths to obtain the excitation spectrum. The peak of this spectrum should correspond to the absorbance maximum.

  • Quantum Yield Calculation:

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound solution and the reference dye solution.

    • The quantum yield (Φ) can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)² Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

G Workflow for Fluorescence Characterization cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_calc Data Analysis prep_dye Prepare Dilute Dye Solution abs_dye Measure Absorbance (Dye) prep_dye->abs_dye em_dye Measure Emission Spectrum (Dye) prep_dye->em_dye prep_ref Prepare Reference Dye Solution abs_ref Measure Absorbance (Reference) prep_ref->abs_ref em_ref Measure Emission Spectrum (Reference) prep_ref->em_ref calc_qy Calculate Quantum Yield abs_dye->calc_qy abs_ref->calc_qy em_dye->calc_qy em_ref->calc_qy

Caption: Workflow for determining fluorescence quantum yield.

General Protocol for Staining Cells with a Fluorescent Dye

This protocol provides a general workflow for staining live or fixed cells, which can be adapted for this compound. Optimization of dye concentration and incubation time will be necessary.

Materials:

  • This compound stock solution (e.g., in water or DMSO)

  • Cells cultured on coverslips or in imaging dishes

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell staining

  • Mounting medium

  • Fluorescence microscope

Methodology for Fixed Cell Staining:

  • Cell Culture: Grow cells to the desired confluency on a suitable substrate.

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Dilute the this compound stock solution to the desired working concentration in PBS. Incubate the fixed cells with the staining solution for a predetermined time (e.g., 15-60 minutes) at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the determined excitation and emission wavelengths of this compound.

G General Protocol for Fixed Cell Staining A Culture Cells B Fix Cells A->B C Wash (PBS) B->C D Incubate with Dye C->D E Wash (PBS) D->E F Mount E->F G Image F->G

Caption: Workflow for fixed cell staining.

Conclusion

For researchers and professionals in drug development, this compound may hold potential as a fluorescent probe, but its utility in this regard requires thorough experimental validation. The provided general protocols for fluorescence characterization and cell staining offer a starting point for such investigations. Future studies should focus on systematically measuring the photophysical properties of this compound to definitively establish its suitability as a fluorescent dye for various research applications.

References

A Technical Guide to C.I. Acid Green 27: Properties, Synonyms, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Acid Green 27, an anthraquinone-based dye. It details the compound's chemical and physical properties, lists its various synonyms and alternative names, and explores its applications, with a focus on its relevance to research and development.

Chemical and Physical Properties

This compound is a synthetic organic dye notable for its vibrant green color and solubility in water.[1] Key quantitative data for this compound are summarized in the table below, providing a quick reference for its fundamental properties.

PropertyValue
C.I. Name Acid Green 27
C.I. Number 61580
CAS Number 6408-57-7
Molecular Formula C₃₄H₃₂N₂Na₂O₈S₂
Molecular Weight 706.74 g/mol
Appearance Black powder to crystal
Melting Point 258-260 °C
Solubility Soluble in water, o-chlorophenol; slightly soluble in acetone, ethanol, pyridine; insoluble in chloroform, toluene.
λmax 644 nm (in H₂O)

Synonyms and Alternative Names

This compound is known by a variety of names across different industries and suppliers. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

  • C.I. 61580

  • Acid Green GS

  • Acid Green GW

  • Weak Acid Green GS

  • Weak Acid Green AG

  • Aminyl Green F-GL

  • Best Acid Milling Green GW

  • Concorde Acid Green C-G

  • Dorasyn Green CG

  • Dorolan Brilliant Green AG

  • Green G

  • Kayanol Milling Green GW

  • Kenanthrol Green G125

  • Lerui Acid Green GS

  • Nylanthrene Green C-G

The following diagram illustrates the relationship between the primary identifiers of this compound.

CI_Acid_Green_27_Identifiers This compound This compound C.I. 61580 C.I. 61580 This compound->C.I. 61580 is also known as CAS 6408-57-7 CAS 6408-57-7 This compound->CAS 6408-57-7 has CAS number Synonyms Synonyms This compound->Synonyms has various

Caption: Relationship between the primary names and identifiers for this compound.

Applications in Research and Development

While this compound is predominantly used in the textile industry for dyeing wool and silk, it has several applications of interest to the research community.[2]

  • Biological Staining: It is employed in laboratories for staining biological specimens to enhance the visibility of cellular structures under a microscope.[1] As an acid dye, it binds to basic components within cells, such as proteins in the cytoplasm.

  • Fluorescence Microscopy: The dye's spectral properties make it suitable for use in fluorescence microscopy.[1]

  • Model Compound for Adsorption Studies: In environmental science and biotechnology research, Acid Green 27 is utilized as a model anionic dye to study adsorption processes for removing dyes from wastewater.

Experimental Protocols:

Detailed, standardized protocols for the use of this compound in biological staining and fluorescence microscopy are not widely available in peer-reviewed literature. However, a general protocol for using an acid dye as a cytoplasmic counterstain can be adapted. Researchers should note that optimal concentrations, incubation times, and fixation methods will need to be determined empirically for specific cell types and applications.

General Protocol for Cytoplasmic Staining of Fixed Cells:

  • Cell Preparation: Grow adherent cells on sterile glass coverslips to the desired confluency.

  • Washing: Gently wash the cells with Phosphate-Buffered Saline (PBS) to remove culture medium.

  • Fixation: Fix the cells using an appropriate method, such as 4% paraformaldehyde in PBS for 15-20 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a stock solution of this compound (e.g., 0.1% w/v in distilled water).

    • Dilute the stock solution to a working concentration (e.g., 0.01% - 0.05%).

    • Add the staining solution to the cells and incubate for 1-5 minutes at room temperature.

  • Washing: Gently wash the cells with distilled water to remove excess stain.

  • Mounting: Mount the coverslip on a microscope slide using an appropriate mounting medium.

  • Visualization: Examine the stained cells under a bright-field or fluorescence microscope.

Toxicological Profile

Specific toxicological studies on this compound are limited. However, as an anthraquinone dye, its potential health effects can be considered in the context of this class of compounds. Some anthraquinone dyes have been shown to be mutagenic and carcinogenic in animal studies.[3] The sites of tumor development in these studies include the urinary bladder and liver in rats and mice. It is important to handle this compound with appropriate laboratory safety precautions, including the use of personal protective equipment to avoid skin contact, inhalation, and ingestion.

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information in the scientific literature detailing the interaction of this compound with cellular signaling pathways. The primary mechanism of action in its application as a dye is the formation of ionic bonds with protein fibers under acidic conditions. In a biological context, as a stain, it binds to positively charged proteins within the cell. The broader class of anthraquinone dyes can generate reactive oxygen species (ROS), which may be a mechanism of their biological activity and toxicity.

The diagram below illustrates a generalized workflow for assessing the cytotoxicity of a chemical compound like this compound in vitro.

Cytotoxicity_Workflow Cell_Culture Prepare Cell Culture (e.g., HepG2, HaCaT) Compound_Exposure Expose Cells to this compound (Varying Concentrations and Durations) Cell_Culture->Compound_Exposure Viability_Assay Assess Cell Viability (e.g., MTT, Trypan Blue Exclusion) Compound_Exposure->Viability_Assay Data_Analysis Analyze Data to Determine IC50 Viability_Assay->Data_Analysis Mechanism_Study Further Mechanistic Studies (e.g., Apoptosis, Genotoxicity Assays) Data_Analysis->Mechanism_Study

Caption: A general experimental workflow for in vitro cytotoxicity assessment.

References

C.I. Acid Green 27: A Technical Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the safety data for C.I. Acid Green 27, tailored for researchers, scientists, and professionals in drug development. It consolidates critical safety information, handling protocols, and emergency procedures to ensure safe laboratory use.

Chemical Identification

This compound is an anthraquinone-based acid dye. It is essential to be familiar with its fundamental identifiers for accurate record-keeping and safety management.

IdentifierValue
Chemical Name This compound
C.I. Number 61580[1][2][3][4]
CAS Number 6408-57-7[5]
Molecular Formula C₃₄H₃₂N₂Na₂O₈S₂
Molecular Weight 706.74 g/mol
Synonyms Acid Green GS, Acid Green GW, Weak Acid Green G
Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. Laboratory personnel must be aware of its potential health effects.

Hazard ClassCategoryHazard Statement
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2H319: Causes serious eye irritation

Summary of Potential Health Effects:

  • Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.

  • Inhalation: May cause irritation to the respiratory tract.

  • Skin Contact: Can cause skin irritation, particularly with prolonged or repeated contact.

  • Eye Contact: Dust may lead to irritation and inflammation.

  • Chronic Effects: There is limited evidence of potential carcinogenic effects, and some related compounds have shown mutagenic activity. Long-term exposure to high dust concentrations could affect lung function.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper handling and storage.

PropertyValue
Appearance Green to dark-green powder
Odor Odorless
Melting Point 258-260 °C
Solubility Soluble in water; slightly soluble in acetone, ethanol, and pyridine; insoluble in chloroform and toluene
Stability Stable under normal laboratory temperatures and pressures
Incompatibilities Strong oxidizing agents and strong reducing agents
Hazardous Decomposition Combustion may produce irritating and toxic fumes and gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx)
Toxicological Information

The toxicological profile for this compound is not exhaustively defined, which necessitates cautious handling.

Toxicological EndpointData
Acute Toxicity (LD₅₀/LC₅₀) No specific data is available; listed as unlisted in some databases
Carcinogenicity Not listed by IARC, NTP, ACGIH, or OSHA. However, one source notes limited evidence of a carcinogenic effect.
Mutagenicity Mutagenicity data has been reported
Teratogenicity No information available
Neurotoxicity No information available

Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following workflow outlines the key stages of handling this chemical in a laboratory environment.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_cleanup Spill & Waste Management cluster_storage Storage A Review SDS and Protocols B Verify Fume Hood Functionality A->B C Don Personal Protective Equipment (PPE) B->C D Weigh Solid Powder in Fume Hood C->D E Prepare Solution (Add solid to solvent) D->E G Clean Up Spills Immediately D->G If Spill Occurs F Label Container Clearly E->F E->G H Segregate Waste (Solid & Liquid) F->H Post-Experiment J Store in Cool, Dry Place Away from Incompatibles F->J G->H I Dispose via Approved Hazardous Waste Stream H->I

Safe handling workflow for this compound in the laboratory.
Methodology for Key Handling Procedures:

  • Preparation and Personal Protective Equipment (PPE):

    • Engineering Controls: Always handle this compound powder inside a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.

    • PPE: Wear appropriate PPE, including chemical safety goggles, nitrile or rubber gloves, and a lab coat. For operations that may generate significant dust, a NIOSH-approved respirator is required.

  • Weighing and Solution Preparation:

    • To prevent dust generation, weigh the powder carefully on a weigh boat or paper inside the fume hood.

    • When preparing solutions, slowly add the solid powder to the solvent (e.g., water) while stirring to prevent clumping and splashing. Never add solvent to the bulk solid.

    • Ensure all containers are clearly and accurately labeled with the chemical name, concentration, date, and hazard information.

  • Storage:

    • Store the chemical in its original, tightly sealed, and light-resistant container.

    • The storage area should be cool, dry, and well-ventilated.

    • Store away from incompatible materials such as strong oxidizers and reducers.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Flush the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Ingestion If the person is conscious and alert, rinse their mouth and provide 2-4 cupfuls of water or milk. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire and Spill Response
SituationResponse Protocol
Fire Fighting Use an extinguishing agent suitable for the surrounding fire, such as dry chemical, foam, or water spray. Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA). Be aware that dust can form explosive mixtures with air.
Accidental Release For minor spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal. Clean the spill area thoroughly. For major spills, evacuate the area and alert emergency personnel.
Disposal Considerations

Chemical waste must be managed in compliance with all applicable local, state, and federal regulations. This compound should be disposed of as hazardous waste. Do not dispose of it in standard laboratory drains or trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

References

C.I. Acid Green 27: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for C.I. Acid Green 27 (CAS Number: 6408-57-7; C.I. Number: 61580), an anthraquinone-based synthetic dye. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this dye in their work.

Introduction

This compound is a water-soluble anionic dye recognized for its vibrant green color and is utilized in various applications, including textiles, biological staining, and as a component in certain formulations.[1] Its chemical structure, characterized by a substituted anthraquinone core, contributes to its color and overall stability.[2] Understanding the stability profile of this compound is critical for ensuring the consistency, efficacy, and safety of its applications, particularly in research and development where precise and reproducible results are paramount.

This guide summarizes the available data on the stability of this compound under various conditions and provides recommended storage and handling procedures. It also outlines general experimental protocols for conducting stability studies, which can be adapted for specific research needs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CI Name Acid Green 27[2]
CI Number 61580[3]
CAS Number 6408-57-7[2]
Molecular Formula C₃₄H₃₂N₂Na₂O₈S₂
Molecular Weight 706.74 g/mol
Appearance Dark green to black powder/crystal
Melting Point 258-260 °C
Solubility Soluble in water. Slightly soluble in acetone, ethanol, and pyridine. Insoluble in chloroform and toluene.

Stability Profile

This compound is generally considered to be a stable dye with good resistance to fading under normal conditions. However, its stability can be influenced by several factors, including temperature, light, pH, and the presence of oxidizing or reducing agents.

General Stability

The dye is stable under normal temperatures and pressures. For general laboratory use and storage, it is recommended to be stored at room temperature.

Thermal Stability
Photostability

This compound is reported to have good lightfastness, a property crucial for applications where it is exposed to light. In the context of textile dyeing, it has a lightfastness rating of 6 on the ISO scale (where 1 is very poor and 8 is excellent). This indicates a relatively high resistance to fading upon exposure to light.

pH Stability

The color of this compound in aqueous solution can be influenced by pH. Its aqueous solution is blue-green, turning blue in the presence of hydrochloric acid and remaining blue-green with the addition of sodium hydroxide. This suggests that the chromophore is stable across a range of pH values, although significant shifts in pH may alter its spectral properties.

Chemical Compatibility

This compound is incompatible with strong oxidizing and reducing agents. Contact with such agents should be avoided to prevent degradation of the dye. For instance, in concentrated sulfuric acid, the dye appears dark green, which turns to emerald blue upon dilution, and it is brown in concentrated nitric acid.

Storage and Handling

Proper storage and handling are essential to maintain the integrity and stability of this compound.

Table 2: Recommended Storage and Handling Conditions for this compound

ConditionRecommendationRationaleReference
Temperature Room temperature.To prevent thermal degradation.
Light Store in a tightly sealed, light-resistant container.To minimize photodegradation.
Atmosphere Store in a dry place.To prevent hydrolysis and caking of the powder.
Incompatibilities Avoid contact with strong oxidizing agents and strong reducing agents.To prevent chemical degradation.
Handling Minimize dust generation. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.To avoid inhalation and contact with skin and eyes.

Experimental Protocols for Stability Testing

While specific, validated stability testing protocols for this compound are not widely published, the following are general methodologies that can be adapted for a comprehensive stability assessment. These protocols are based on established principles of stability testing for dyes and pharmaceutical compounds.

Solution Preparation

A stock solution of this compound should be prepared in a suitable solvent, typically purified water, at a known concentration. The concentration should be chosen to give a measurable absorbance in the linear range of a UV-Visible spectrophotometer.

Analytical Method

The primary method for quantifying the concentration of this compound during stability studies is UV-Visible spectrophotometry. The wavelength of maximum absorbance (λmax) should be determined, and a calibration curve should be generated to relate absorbance to concentration.

Thermal Stability (Aqueous Solution)
  • Sample Preparation: Aliquots of the this compound stock solution are placed in sealed, light-protected vials.

  • Storage Conditions: Vials are stored at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C) in a temperature-controlled oven or incubator. A control set of vials is stored at the recommended storage temperature (e.g., room temperature or 4°C).

  • Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), a vial from each temperature is removed.

  • Analysis: The concentration of this compound in each sample is determined by UV-Visible spectrophotometry.

  • Data Analysis: The degradation of the dye can be modeled using kinetic equations (e.g., zero-order, first-order, or second-order) to determine the degradation rate constant at each temperature. The Arrhenius equation can then be used to estimate the shelf-life at the recommended storage temperature.

Photostability
  • Sample Preparation: Aliquots of the this compound stock solution are placed in photostable, transparent containers (e.g., quartz cuvettes).

  • Exposure Conditions: Samples are exposed to a controlled light source that mimics the desired conditions (e.g., a xenon lamp with filters to simulate sunlight). The light intensity should be monitored. A set of control samples should be wrapped in aluminum foil to protect them from light while being kept at the same temperature.

  • Sampling: At defined time points, samples are withdrawn and their absorbance is measured.

  • Data Analysis: The rate of photodegradation can be determined by plotting the concentration of the dye as a function of time.

pH Stability
  • Sample Preparation: A series of buffer solutions with a range of pH values (e.g., pH 2, 4, 7, 9, and 12) are prepared. The this compound stock solution is diluted in each buffer.

  • Storage Conditions: The buffered solutions are stored at a constant temperature, protected from light.

  • Sampling: At various time intervals, the concentration of the dye in each buffer is measured using UV-Visible spectrophotometry.

  • Data Analysis: The stability of the dye at each pH is determined by monitoring the change in concentration over time.

Visualizations

The following diagrams illustrate key concepts related to the stability of this compound.

G Factors Affecting this compound Stability cluster_factors Environmental Factors cluster_chemical Chemical Factors Temperature Temperature Degradation Degradation Temperature->Degradation Light Light Light->Degradation pH pH pH->Degradation Oxidizing Agents Oxidizing Agents Oxidizing Agents->Degradation Reducing Agents Reducing Agents Reducing Agents->Degradation This compound This compound This compound->Degradation G General Workflow for Stability Testing Prepare Stock Solution Prepare Stock Solution Expose to Stress Conditions Expose to Stress Conditions Prepare Stock Solution->Expose to Stress Conditions Sample at Time Intervals Sample at Time Intervals Expose to Stress Conditions->Sample at Time Intervals Analyze Samples (UV-Vis) Analyze Samples (UV-Vis) Sample at Time Intervals->Analyze Samples (UV-Vis) Determine Degradation Kinetics Determine Degradation Kinetics Analyze Samples (UV-Vis)->Determine Degradation Kinetics

References

Methodological & Application

Protocol for staining collagen with C.I. Acid Green 27.

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Histological Staining of Collagen with C.I. Acid Green 27

For researchers, scientists, and professionals in drug development, the accurate visualization of collagen is paramount for understanding tissue architecture, fibrosis, and the broader impacts of therapeutic agents on the extracellular matrix. This document provides a detailed protocol for the use of this compound as a component in a multi-step trichrome staining method for the selective demonstration of collagen in paraffin-embedded tissue sections.

Introduction to Collagen Staining

Trichrome staining methods are a cornerstone of histology, enabling the differentiation of collagenous and non-collagenous tissue components through the sequential application of anionic dyes with varying molecular weights and affinities for tissue proteins.[1] In these procedures, a red plasma stain first colors the majority of the tissue, followed by the application of a polyacid (such as phosphotungstic or phosphomolybdic acid) which acts as a decolorizer for collagen and a mordant for the subsequent fiber stain.[2][3] A final counterstain, typically a green or blue aniline dye, is then used to specifically color the collagen fibers.[1] While dyes like Fast Green FCF or Aniline Blue are commonly used for this purpose, this compound, an anionic dye of the anthraquinone class, presents a viable alternative.[2]

Chemical Properties of this compound

A comprehensive understanding of the dye's properties is essential for its effective application in histological staining.

PropertyValue
Common Names Acid Green GS, Acid Green GW, Weak Acid Green AG
C.I. Number 61580
CAS Number 6408-57-7
Molecular Formula C₃₄H₃₂N₂Na₂O₈S₂
Molecular Weight 706.74 g/mol
Appearance Green powder
Solubility Soluble in water; slightly soluble in ethanol and acetone
Color in Aqueous Solution Blue-light green

Experimental Protocol: Collagen Staining with this compound

This protocol is adapted from the well-established Masson's trichrome staining procedure.

I. Required Reagents

  • Bouin's Solution (Mordant)

  • Weigert's Iron Hematoxylin (Nuclear Stain)

  • Biebrich Scarlet-Acid Fuchsin Solution (Plasma Stain)

  • Phosphotungstic/Phosphomolybdic Acid Solution (Differentiator and Mordant)

  • This compound Solution (Collagen Stain): 0.5% (w/v) in 1% aqueous acetic acid

  • 1% Acetic Acid Solution (Rinse)

  • Graded ethanols (70%, 95%, 100%) for dehydration

  • Xylene (Clearing agent)

  • Resinous mounting medium

II. Staining Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Hydrate through 95% and 70% ethanol for 3 minutes each.

    • Rinse in distilled water.

  • Mordanting:

    • Incubate sections in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.

    • Wash in running tap water until the yellow color disappears.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin for 10 minutes.

    • Wash in running tap water for 5-10 minutes.

    • Differentiate in 1% acid alcohol if necessary.

    • Wash again in running tap water.

    • "Blue" the sections in Scott's tap water substitute or alkaline water.

    • Wash in distilled water.

  • Plasma Staining:

    • Stain in Biebrich scarlet-acid fuchsin solution for 5-15 minutes.

    • Rinse in distilled water.

  • Differentiation and Mordanting for Collagen Stain:

    • Treat with phosphotungstic/phosphomolybdic acid solution for 10-15 minutes. This step removes the red stain from the collagen.

    • Do not rinse before proceeding to the next step.

  • Collagen Staining:

    • Stain in the 0.5% this compound solution for 5-10 minutes.

  • Final Rinse and Dehydration:

    • Rinse in 1% acetic acid solution for 1-3 minutes.

    • Rinse in distilled water.

    • Dehydrate rapidly through 95% and two changes of 100% ethanol.

  • Clearing and Mounting:

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a resinous mounting medium.

III. Expected Staining Results

Tissue ComponentExpected Color
Collagen Green
Muscle, Cytoplasm Red
Nuclei Black/Blue-Black
Erythrocytes Red

Visual Representations

G Principle of Differential Trichrome Staining cluster_tissue Tissue Section cluster_reagents Staining Steps Collagen Collagen Fibers Polyacid Polyacid Collagen->Polyacid Red stain displaced Muscle Muscle/Cytoplasm Muscle->Polyacid Red stain retained Plasma_Stain Plasma Stain (Red) Plasma_Stain->Collagen Stains All Tissue Plasma_Stain->Muscle Stains All Tissue Fiber_Stain Fiber Stain (Green) Polyacid->Fiber_Stain Mordants Collagen Fiber_Stain->Collagen Stains Collagen Green

Caption: Principle of differential staining in a trichrome method.

G Workflow for Collagen Staining with this compound start Start: Paraffin Section deparaffinize Deparaffinize & Rehydrate start->deparaffinize mordant Mordant in Bouin's Solution deparaffinize->mordant wash1 Wash in Tap Water mordant->wash1 nuclear_stain Stain Nuclei (Weigert's Hematoxylin) wash1->nuclear_stain wash2 Wash & 'Blue' nuclear_stain->wash2 plasma_stain Stain Cytoplasm (Biebrich Scarlet-Acid Fuchsin) wash2->plasma_stain rinse1 Rinse in Distilled Water plasma_stain->rinse1 differentiate Differentiate (Phosphotungstic/Phosphomolybdic Acid) rinse1->differentiate collagen_stain Stain Collagen (this compound) differentiate->collagen_stain rinse2 Rinse in Acetic Acid collagen_stain->rinse2 dehydrate Dehydrate in Graded Ethanols rinse2->dehydrate clear Clear in Xylene dehydrate->clear mount Mount clear->mount end End: Stained Slide mount->end

Caption: Experimental workflow for this compound collagen staining.

References

Application Notes: C.I. Acid Green 27 as a pH Indicator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Green 27 (C.I. 61580) is a synthetic anthraquinone dye.[1] While primarily utilized in the textile and paper industries, its distinct spectral properties in response to changes in pH make it a viable candidate for use as a pH indicator in various biological and chemical applications.[2] This document provides detailed protocols for the preparation and use of this compound as a pH indicator for both visual and spectrophotometric pH determination. The dye's aqueous solution is blue and exhibits a color transition to blue-green in the presence of a base, and remains blue in acidic conditions.

Principle of Operation

The color change of this compound in response to pH is attributed to alterations in the electronic structure of the anthraquinone chromophore. The protonation and deprotonation of functional groups on the dye molecule influence the absorption of light in the visible spectrum, resulting in a perceivable color shift. By characterizing this pH-dependent spectral change, the dye can be employed to estimate or precisely determine the pH of a solution.

Quantitative Data Summary

ParameterValueMethod of Determination
pKa 7.2 (Hypothetical)Spectrophotometric Analysis
Visual pH Transition Range pH 6.0 - 8.0 (Hypothetical)Visual Titration
Color in Acidic Solution (pH < 6.0) BlueVisual Observation
Color in Transition Range (pH 6.0 - 8.0) Blue-GreenVisual Observation
Color in Alkaline Solution (pH > 8.0) GreenVisual Observation
λmax (Acidic Form) ~620 nm (Hypothetical)Spectrophotometry
λmax (Alkaline Form) ~680 nm (Hypothetical)Spectrophotometry
Isosbestic Point ~650 nm (Hypothetical)Spectrophotometry

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

Materials:

  • This compound powder (CAS 6408-57-7)

  • Deionized water

  • Ethanol (95%)

  • 50 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing balance

Protocol:

  • Weigh 0.05 g of this compound powder.

  • Transfer the powder to a 50 mL volumetric flask.

  • Add approximately 25 mL of 95% ethanol to the flask and stir until the dye is fully dissolved.

  • Add deionized water to the flask to bring the final volume to 50 mL.

  • Mix the solution thoroughly.

  • Store the indicator solution in a labeled, sealed container at room temperature, protected from light.

Protocol for Visual pH Determination

Materials:

  • 0.1% this compound indicator solution

  • Test sample with unknown pH

  • Standard pH buffer solutions (pH 4, 7, 10)

  • White background (e.g., a white tile or sheet of paper)

  • Pipettes

  • Test tubes or a spot plate

Protocol:

  • Place a few drops of the test sample into a clean test tube or a well of a spot plate.

  • Add 1-2 drops of the 0.1% this compound indicator solution to the sample.

  • Gently swirl to mix.

  • Observe the color of the solution against a white background.

  • Compare the color of the test sample to the colors produced by adding the indicator to the standard pH buffer solutions.

    • Blue: Indicates an acidic pH (below ~6.0).

    • Blue-Green: Indicates a pH within the transition range (~6.0 - 8.0).

    • Green: Indicates an alkaline pH (above ~8.0).

Protocol for Spectrophotometric pH Determination and pKa Estimation

Materials:

  • 0.1% this compound indicator solution

  • A series of buffer solutions with known pH values (e.g., from pH 4 to 10 in 0.5 pH unit increments)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Pipettes

Protocol:

  • Prepare a series of solutions: For each buffer solution, add a constant, small amount of the 0.1% this compound indicator solution to a fixed volume of the buffer. Ensure the final concentration of the indicator is the same in all solutions.

  • Measure Absorbance Spectra: For each prepared solution, measure the full absorbance spectrum (e.g., from 400 nm to 800 nm) using the spectrophotometer. Use the corresponding buffer solution without the indicator as the blank.

  • Identify λmax: From the spectra, determine the wavelength of maximum absorbance (λmax) for the acidic form (at low pH) and the alkaline form (at high pH).

  • Measure Absorbance at λmax: For all the prepared solutions, measure the absorbance at the λmax of the alkaline form.

  • Calculate pKa: Plot the absorbance at the λmax of the alkaline form against the pH of the buffer solutions. The pKa can be determined from the resulting titration curve as the pH at which the absorbance is halfway between the minimum and maximum absorbance.

    Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

    pKa = pH - log([A - A_acidic] / [A_alkaline - A])

    Where:

    • A is the absorbance of the indicator at a specific pH.

    • A_acidic is the absorbance of the fully protonated (acidic) form.

    • A_alkaline is the absorbance of the fully deprotonated (alkaline) form.

Visualizations

Experimental_Workflow_for_pH_Determination cluster_prep Indicator Preparation cluster_visual Visual pH Estimation cluster_spectro Spectrophotometric pH Determination prep_solution Prepare 0.1% this compound Solution add_indicator_visual Add Indicator to Sample prep_solution->add_indicator_visual prepare_buffers Prepare Buffered Indicator Solutions prep_solution->prepare_buffers observe_color Observe Color Change add_indicator_visual->observe_color compare_color Compare with Standards observe_color->compare_color estimate_ph Estimate pH Range compare_color->estimate_ph measure_spectra Measure Absorbance Spectra prepare_buffers->measure_spectra plot_data Plot Absorbance vs. pH measure_spectra->plot_data calculate_pka Calculate pKa plot_data->calculate_pka

Caption: Workflow for pH determination using this compound.

Signaling_Pathway cluster_acid Acidic (Low pH) cluster_base Alkaline (High pH) HIn H-Indicator (Protonated) Color_Blue Blue Color HIn->Color_Blue In_minus Indicator⁻ (Deprotonated) HIn->In_minus + OH⁻ In_minus->HIn + H⁺ Color_Green Green Color In_minus->Color_Green

References

Application Notes and Protocols for Staining Paraffin-Embedded Tissues with C.I. Acid Green 27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Green 27 (C.I. 61580) is a synthetic anthraquinone dye with a vibrant blue-light green color.[1][2] As an acid dye, it carries a negative charge and therefore binds to positively charged components within tissue sections, primarily proteins in the cytoplasm and extracellular matrix. This property makes it a suitable counterstain in histological applications, providing a contrasting background to nuclear stains or specific chromogenic signals in immunohistochemistry (IHC).[3][4] These application notes provide a detailed protocol for the use of this compound for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections, based on established principles of acid dye staining and protocols for analogous green counterstains such as Light Green SF Yellowish and Fast Green FCF.

Principle of Staining

Acid dyes, such as this compound, are anionic molecules that bind to cationic (basic) tissue components. In a typical tissue section, proteins in the cytoplasm, muscle, and collagen fibers possess a net positive charge at an acidic pH. The negatively charged sulfonate groups on the Acid Green 27 molecule form electrostatic bonds with these positively charged amino groups of proteins, resulting in the characteristic green staining. The intensity of the staining can be influenced by factors such as the pH of the staining solution, dye concentration, and incubation time.

Product Information

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
C.I. NameAcid Green 27
C.I. Number61580
CAS Number6408-57-7
Molecular FormulaC₃₄H₃₂N₂Na₂O₈S₂
Molecular Weight706.74 g/mol
AppearanceGreen powder
SolubilitySoluble in water; slightly soluble in ethanol

Recommended Staining Protocol for Paraffin-Embedded Tissues

This protocol is a general guideline for the use of this compound as a counterstain for FFPE tissue sections. Optimization of incubation times and solution concentrations may be necessary for specific tissue types and applications.

Reagents and Materials
  • FFPE tissue sections on charged slides

  • Xylene (or a xylene substitute)

  • Ethanol (100%, 95%, 70%)

  • Distilled or deionized water

  • Nuclear stain (e.g., Weigert's Iron Hematoxylin)

  • This compound (powder)

  • Glacial Acetic Acid

  • Mounting medium (resinous)

  • Coverslips

  • Staining jars

  • Microscope

Preparation of Staining Solution

0.2% Acid Green 27 Staining Solution (in 0.2% Acetic Acid)

  • Weigh 0.2 g of this compound powder.

  • Dissolve the dye in 100 mL of distilled water.

  • Add 0.2 mL of glacial acetic acid to the solution and mix well.

  • Filter the solution before use to remove any undissolved particles.

Note: The optimal concentration may vary. A range of 0.1% to 0.5% can be tested.

Staining Procedure
StepReagentTime
1. DeparaffinizationXylene (2 changes)5-10 minutes each
2. Rehydration100% Ethanol (2 changes)3-5 minutes each
95% Ethanol3 minutes
70% Ethanol3 minutes
3. WashingRunning tap water5 minutes
4. Nuclear StainingWeigert's Iron Hematoxylin (or other nuclear stain)5-10 minutes
5. WashingRunning tap water5-10 minutes
6. Differentiation (optional)1% Acid AlcoholBrief rinse (monitor microscopically)
7. "Blueing"Running tap water or Scott's Tap Water Substitute5 minutes
8. Counterstaining0.2% Acid Green 27 Solution1-3 minutes
9. Dehydration95% Ethanol1 minute
100% Ethanol (2 changes)1 minute each
10. ClearingXylene (or substitute) (2 changes)2 minutes each
11. MountingResinous mounting medium and coverslip-
Expected Results
  • Nuclei: Blue/Black (with Hematoxylin)

  • Cytoplasm, Muscle, Keratin: Shades of green

  • Collagen: Green

  • Erythrocytes: Green

Application in Masson's Trichrome Stain

This compound can potentially be substituted for Light Green SF Yellowish or Fast Green FCF in the Masson's Trichrome staining protocol to differentiate collagen from muscle and other tissues. In this context, it would be used as the final staining step to color the collagen green.

Abbreviated Masson's Trichrome Protocol with Acid Green 27
StepReagentPurpose
1. MordantingBouin's SolutionEnhances staining
2. Nuclear StainingWeigert's Iron HematoxylinStains nuclei
3. Cytoplasmic StainingBiebrich Scarlet-Acid FuchsinStains cytoplasm and muscle red
4. DifferentiationPhosphomolybdic/Phosphotungstic AcidRemoves red stain from collagen
5. Collagen Staining0.2% Acid Green 27 Solution Stains collagen green
6. Rinsing1% Acetic AcidDifferentiates and stabilizes

Visualizations

Staining Mechanism of Acid Dyes

G Staining Mechanism of Acid Dyes Tissue Tissue Section (Positively Charged Proteins) StainedTissue Stained Tissue (Green Cytoplasm/Collagen) Tissue->StainedTissue Electrostatic Interaction Dye This compound (Anionic Dye) Dye->StainedTissue

Caption: Electrostatic interaction between anionic Acid Green 27 and cationic tissue proteins.

Experimental Workflow for Staining Paraffin-Embedded Tissues

G Workflow for Staining Paraffin-Embedded Tissues Start Paraffin-Embedded Tissue Section Deparaffinization Deparaffinization (Xylene) Start->Deparaffinization Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration NuclearStain Nuclear Staining (e.g., Hematoxylin) Rehydration->NuclearStain Counterstain Counterstaining (this compound) NuclearStain->Counterstain Dehydration Dehydration (Ethanol) Counterstain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting End Microscopic Examination Mounting->End

Caption: Step-by-step workflow for staining FFPE tissues with a nuclear and counterstain.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak Staining Staining time too short.Increase incubation time in Acid Green 27 solution.
Dye concentration too low.Prepare a fresh, more concentrated staining solution (e.g., 0.5%).
pH of staining solution is not optimal.Ensure the presence of acetic acid to maintain an acidic pH.
Overstaining Staining time too long.Reduce incubation time in Acid Green 27 solution.
Dye concentration too high.Dilute the staining solution.
Uneven Staining Incomplete deparaffinization or rehydration.Ensure slides are fully immersed and agitated in fresh reagents.
Dye solution has precipitated.Filter the staining solution before use.
Fading of Stain Exposure to light.Store slides in the dark.
Mounting medium is not compatible.Use a high-quality resinous mounting medium.

References

Application Notes: Staining of Connective Tissue with Acidic Green Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective visualization of connective tissue, particularly collagen fibers, is a cornerstone of histological analysis in both research and clinical settings. Trichrome staining methods are paramount for this purpose, employing a multi-dye process to differentiate cellular and extracellular components. While a variety of acidic dyes are utilized in these protocols, this document focuses on the application of green dyes for staining collagen.

It is important to note that a review of scientific literature and supplier protocols indicates that C.I. Acid Green 27 is not a commonly documented or validated dye for connective tissue staining in established histological methods like Masson's Trichrome or Gomori's One-Step Trichrome. The prevalent green dyes used for vibrant and reliable collagen staining are Light Green SF Yellowish (C.I. 42095 / Acid Green 5) and Fast Green FCF (C.I. 42053) .

Therefore, these application notes provide detailed protocols and quantitative data for the use of Light Green SF Yellowish in the well-established Masson's Trichrome staining technique. This information can serve as a validated reference for staining connective tissue and may provide a basis for researchers interested in exploring the potential of alternative acid dyes.

Data Presentation: Light Green SF Yellowish Solutions for Collagen Staining

The concentration of Light Green SF Yellowish in staining solutions can vary between different formulations of the Masson's Trichrome method. The following table summarizes various reported concentrations, providing a comparative overview for laboratory use.

ParameterFormulation 1[1]Formulation 2[2]Formulation 3[3]
Dye Name Light GreenLight Green SF YellowishLight Green SF Yellowish
Dye Concentration (w/v) 2%2%0.2%
Solvent 2.5% Acetic Acid SolutionDistilled WaterDistilled/Demineralized Water
Acid Component 2.5% Glacial Acetic Acid2% Glacial Acetic Acid0.2% Glacial Acetic Acid
Primary Application Masson's TrichromeTrichrome StainGomori & Masson Trichrome

Experimental Protocol: Masson's Trichrome Stain for Connective Tissue

This protocol is a comprehensive method for the differential staining of collagen (green), muscle and cytoplasm (red), and nuclei (black) in formalin-fixed, paraffin-embedded tissue sections.

I. Required Reagents

  • Bouin's Solution (Optional, but recommended for mordanting)

  • Weigert's Iron Hematoxylin (Prepare fresh by mixing equal parts of Solution A and Solution B)

    • Solution A: Ferric Chloride, Acidified

    • Solution B: Hematoxylin 1% in 95% Ethanol

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic-Phosphotungstic Acid Solution

    • Can be prepared separately or as a combined reagent.

  • Light Green SF Yellowish Solution (e.g., 2% w/v in distilled water with 2% glacial acetic acid)[2]

  • 1% Acetic Acid Solution

  • Ethanol (95% and 100%)

  • Xylene (or a suitable substitute)

  • Resinous Mounting Medium

II. Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 3 minutes each.

    • Hydrate through two changes each of 100% and 95% ethyl alcohol, 10 dips in each.[4]

    • Wash well in running tap water, then rinse in distilled water.

  • Mordanting (for Formalin-Fixed Tissue):

    • Place slides in pre-heated Bouin's Solution at 56-60°C for 1 hour, or overnight at room temperature. This step enhances stain quality but may be skipped if the tissue was originally fixed in Bouin's.

    • Allow slides to cool, then wash in running tap water for 5-10 minutes until the yellow color is completely removed.

  • Nuclear Staining:

    • Stain in freshly prepared Weigert's Iron Hematoxylin for 10 minutes.

    • Wash in running tap water for 10 minutes.

    • Rinse in distilled water.

  • Cytoplasmic and Muscle Staining:

    • Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

    • Rinse in distilled water.

  • Differentiation:

    • Immerse in Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes. This step removes the red stain from the collagen fibers. Do not rinse after this step.

  • Collagen Staining:

    • Transfer sections directly into the Light Green SF Yellowish solution and stain for 5-10 minutes.

  • Final Differentiation and Dehydration:

    • Rinse briefly in 1% Acetic Acid solution for 1-3 minutes.

    • Dehydrate rapidly through 95% and 100% ethanol.

    • Clear in two to three changes of xylene.

    • Mount with a resinous mounting medium.

III. Expected Results

  • Collagen: Green

  • Muscle Fibers, Cytoplasm, Keratin: Red

  • Nuclei: Black

Visualized Experimental Workflow

The following diagram outlines the logical sequence of the Masson's Trichrome staining protocol.

Masson_Trichrome_Workflow Start Start: Paraffin Sections Deparaffinize Deparaffinize & Rehydrate Start->Deparaffinize Mordant Mordant: Bouin's Solution (56-60°C, 1hr) Deparaffinize->Mordant Wash1 Wash: Running Water Mordant->Wash1 Nuclear_Stain Nuclear Stain: Weigert's Hematoxylin (10 min) Wash1->Nuclear_Stain Wash2 Wash: Running Water Nuclear_Stain->Wash2 Plasma_Stain Plasma Stain: Biebrich Scarlet- Acid Fuchsin (10-15 min) Wash2->Plasma_Stain Rinse1 Rinse: Distilled Water Plasma_Stain->Rinse1 Differentiate1 Differentiate: Phosphomolybdic- Phosphotungstic Acid (10-15 min) Rinse1->Differentiate1 Collagen_Stain Collagen Stain: Light Green Solution (5-10 min) Differentiate1->Collagen_Stain No Rinse Differentiate2 Differentiate: 1% Acetic Acid (1-3 min) Collagen_Stain->Differentiate2 Dehydrate Dehydrate & Clear Differentiate2->Dehydrate Mount Mount Dehydrate->Mount End Stained Slide Mount->End

Masson's Trichrome Staining Workflow

References

C.I. Acid Green 27 compatibility with different fixatives in histology.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Green 27 (C.I. 61580) is a synthetic anthraquinone dye with the molecular formula C₃₄H₃₂N₂Na₂O₈S₂.[1][2] While extensively utilized in the textile and paper industries, its application in biological staining is also noted, serving to enhance the visibility of cellular structures.[3] As an acid dye, its staining mechanism relies on the ionic bonding between the anionic sulfonic acid groups of the dye and the cationic amino groups of proteins in tissue specimens. The efficacy of this staining process is highly dependent on the preceding fixation step, which preserves tissue morphology and alters the chemical reactivity of cellular components.

These application notes provide a comprehensive overview of the predicted compatibility of this compound with a range of common histological fixatives. The information is based on the established principles of acid dye staining and a review of protocols for structurally similar dyes, such as Light Green SF Yellowish and Fast Green FCF, which are frequently used as green counterstains in trichrome staining methods.[4][5]

Data Presentation: Compatibility of this compound with Various Fixatives

The following table summarizes the expected performance of this compound with different histological fixatives. The compatibility is inferred from the known chemical interactions of these fixatives with tissue proteins and their documented effects on the staining intensity of other acid dyes.

Fixative TypeActive Reagent(s)Mechanism of ActionPredicted Compatibility with this compoundExpected Staining OutcomeKey Considerations
Aldehyde Formaldehyde (in 10% Neutral Buffered Formalin)Cross-linking of proteinsGood Moderate green staining of cytoplasm and collagen.A mordant step with Bouin's fluid post-fixation is recommended to enhance staining intensity.
Picric Acid-Based Picric Acid, Formaldehyde, Acetic Acid (e.g., Bouin's Solution)Protein coagulation and cross-linkingExcellent Bright and intense green staining of collagen and cytoplasm.Tissues will be initially yellow and require thorough washing with 70% ethanol to remove excess picric acid before staining.
Mercuric Chloride-Based Mercuric Chloride (e.g., Zenker's or B-5 Fixative)Protein precipitationExcellent Vibrant and sharp green staining with excellent cellular detail.Mercury pigment must be removed from sections using an iodine-sodium thiosulfate sequence prior to staining. These fixatives are highly toxic and require special handling and disposal procedures.
Alcohol-Based Ethanol, MethanolProtein denaturation and precipitationFair to Poor Pale or uneven staining.Can cause significant tissue shrinkage and hardening. Primarily recommended for cytology or when preserving nucleic acids is a priority.
Oxidizing Agent Potassium DichromateProtein cross-linkingFair Moderate staining, but may be less intense than with other fixatives.Often used in combination with other agents. Can interfere with some staining methods.

Experimental Protocols

The following are detailed protocols for the preparation of fixative solutions and a general staining procedure for this compound. These protocols are based on established histological techniques and should be optimized for specific tissues and experimental conditions.

Fixative Preparation Protocols

1. 10% Neutral Buffered Formalin (NBF)

  • Formaldehyde (37-40% solution): 100 ml

  • Distilled water: 900 ml

  • Sodium phosphate, monobasic (NaH₂PO₄·H₂O): 4 g

  • Sodium phosphate, dibasic (Na₂HPO₄, anhydrous): 6.5 g

  • Procedure: Dissolve the phosphate salts in distilled water, then add the formaldehyde solution. The pH should be between 6.8 and 7.2.

2. Bouin's Solution

  • Picric acid, saturated aqueous solution (approx. 1.2%): 75 ml

  • Formaldehyde (37-40% solution): 25 ml

  • Glacial acetic acid: 5 ml

  • Procedure: Mix the components thoroughly. The solution should be stored at room temperature.

3. Zenker's Fixative (Stock Solution)

  • Mercuric chloride: 50 g

  • Potassium dichromate: 25 g

  • Sodium sulfate: 10 g

  • Distilled water: 1000 ml

  • Working Solution: Immediately before use, add 5 ml of glacial acetic acid to 95 ml of the stock solution.

Staining Protocol: this compound as a Counterstain (e.g., in a Trichrome-like Method)

This protocol is adapted from standard trichrome staining procedures where a green acid dye is used to stain collagen and cytoplasm.

Reagents:

  • Weigert's Iron Hematoxylin (for nuclear staining)

  • A red acid dye solution (e.g., 0.5% Acid Fuchsin in 1% acetic acid) for staining muscle and keratin.

  • Phosphomolybdic/Phosphotungstic acid solution (for differentiation)

  • This compound Staining Solution (0.2% w/v):

    • This compound: 0.2 g

    • Distilled water: 100 ml

    • Glacial acetic acid: 0.2 ml

  • 1% Acetic Acid (for rinsing)

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Hydrate through 95% and 70% ethanol for 3 minutes each.

    • Rinse in distilled water.

  • Mordanting (for Formalin-Fixed Tissues):

    • (Optional but recommended) Immerse slides in Bouin's solution at 56-60°C for 1 hour.

    • Wash in running tap water until the yellow color from the picric acid is completely removed.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin for 10 minutes.

    • Wash in running tap water for 5-10 minutes.

    • Differentiate in 1% acid alcohol if necessary.

    • "Blue" the sections in a suitable bluing agent (e.g., Scott's tap water substitute).

    • Wash in running tap water.

  • Cytoplasmic and Muscle Staining:

    • Stain with the red acid dye solution for 10-15 minutes.

    • Rinse briefly in distilled water.

  • Differentiation:

    • Immerse in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes. This step helps to decolorize the collagen, preparing it for the green counterstain.

    • Rinse briefly in distilled water.

  • Collagen and Cytoplasm Staining with this compound:

    • Immerse slides in the 0.2% this compound solution for 10-15 minutes.

    • Rinse briefly in 1% acetic acid solution.

  • Dehydration and Mounting:

    • Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.

    • Clear in two changes of xylene.

    • Mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Blue/Black

  • Muscle, Keratin, and Cytoplasm (initially): Red

  • Collagen and Cytoplasm (counterstained): Green

Mandatory Visualizations

Experimental Workflow for Tissue Preparation and Staining

G cluster_fixation Tissue Fixation cluster_processing Tissue Processing cluster_staining Staining Fixation Tissue Fixation (e.g., NBF, Bouin's, Zenker's) Dehydration Dehydration (Graded Alcohols) Fixation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Infiltration Paraffin Infiltration Clearing->Infiltration Embedding Embedding Infiltration->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Mordanting Mordanting (Optional) Deparaffinization->Mordanting Nuclear_Stain Nuclear Staining (Weigert's Hematoxylin) Mordanting->Nuclear_Stain Cytoplasmic_Stain Cytoplasmic Staining (Acid Fuchsin) Nuclear_Stain->Cytoplasmic_Stain Differentiation Differentiation (Phosphomolybdic Acid) Cytoplasmic_Stain->Differentiation Counterstain Counterstaining (this compound) Differentiation->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting

Caption: General workflow for tissue fixation, processing, and staining.

Logical Relationship of Fixative Choice to Staining Outcome

G cluster_fixative Fixative Choice cluster_outcome Predicted Staining Outcome with this compound NBF 10% Neutral Buffered Formalin Good Good NBF->Good Adequate preservation, mordanting improves staining Bouin Bouin's Solution Excellent Excellent Bouin->Excellent Enhanced dye binding Mercury Mercuric Chloride (e.g., Zenker's) Mercury->Excellent Superior preservation and staining intensity Alcohol Alcohol-Based Fair_Poor Fair to Poor Alcohol->Fair_Poor Potential for tissue distortion and weak staining

References

Application Notes and Protocols for the Decolorization of C.I. Acid Green 27 in Wastewater Treatment Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. Acid Green 27 is an anthraquinone dye utilized in various industries, including textiles and printing, for its vibrant green hue.[1] The discharge of effluents containing this dye into aquatic ecosystems is a significant environmental concern due to its persistence, potential toxicity, and the coloration of water bodies, which can inhibit photosynthetic activity. This document provides detailed application notes and experimental protocols for the decolorization of this compound from wastewater, targeting researchers, scientists, and professionals in drug development and environmental science. The methodologies covered include enzymatic degradation, adsorption, and advanced oxidation processes (AOPs), providing a comprehensive overview of current treatment strategies.

Chemical Properties of this compound

PropertyValueReference
C.I. NameAcid Green 27[1]
C.I. Number61580[1]
CAS Number6408-57-7[1]
Molecular FormulaC₃₄H₃₂N₂Na₂O₈S₂[1]
Molecular Weight706.74 g/mol
Molecular StructureAnthraquinone

Decolorization Methodologies: Quantitative Data Summary

The following tables summarize the quantitative data for various decolorization methods applied to this compound and other relevant acid dyes.

Table 1: Enzymatic Decolorization of this compound

EnzymeDye Concentration (mg/L)Decolorization Efficiency (%)Time (min)pHTemperature (°C)Reference
Laccase (A. bisporus CU13)25 - 20073 - 51306.9928

Table 2: Adsorption of Acid Dyes onto Bentonite Clay

AdsorbentDyeAdsorption Capacity (mg/g)Time (h)pHTemperature (°C)Reference
Saudi Bentonite ClayAcid Blue 2512.74<920 - 75
Acid-activated BentoniteFast Green FCF18.93 (monolayer coverage)-AcidicHigh

Table 3: Advanced Oxidation Processes (AOPs) for Acid Dye Decolorization

MethodDyeDecolorization Efficiency (%)TimeKey ParametersReference
Ultrasound + H₂O₂Acid Green 2096.3-1.08 W/mL, pH 4.85, 1.94 mM H₂O₂
UV/TiO₂Acid Red 27--Follows pseudo-first order kinetics
Fenton ProcessAzo Dyes95.450 minpH 3, 4.0 x 10⁻² M H₂O₂, 3.5 x 10⁻⁵ M Fe²⁺, 40°C
Photo-FentonAzo DyesHigh< 2 hourspH 3

Experimental Protocols

This section provides detailed protocols for the laboratory-scale decolorization of this compound.

Enzymatic Decolorization using Laccase

This protocol describes the use of laccase from Agaricus bisporus for the decolorization of this compound.

Materials:

  • This compound stock solution (1 g/L)

  • Laccase enzyme preparation (A. bisporus CU13)

  • Phosphate buffer (pH 6.99)

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Prepare a series of dye solutions with concentrations ranging from 25 to 200 mg/L by diluting the stock solution with phosphate buffer.

  • Add a predetermined amount of laccase enzyme to each dye solution.

  • Incubate the solutions in a shaking incubator at 28°C for 30 minutes.

  • After incubation, measure the absorbance of each solution at the maximum wavelength of this compound (approximately 642 nm) using a spectrophotometer.

  • Calculate the decolorization efficiency using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Adsorption using Acid-Activated Bentonite Clay

This protocol details the preparation of acid-activated bentonite clay and its application for the removal of this compound.

Materials:

  • Bentonite clay

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • This compound solution

  • Magnetic stirrer

  • Centrifuge

  • Spectrophotometer

Procedure: Part A: Activation of Bentonite Clay

  • Suspend 50 g of bentonite clay in 250 mL of 1M H₂SO₄ or HCl solution.

  • Stir the suspension for 2 hours at 90°C.

  • Filter the mixture and wash the solid residue with distilled water until the filtrate is neutral.

  • Dry the acid-activated bentonite in an oven at 105°C for 24 hours.

Part B: Adsorption Experiment

  • Prepare a 100 mg/L solution of this compound.

  • Add a specific amount of acid-activated bentonite (e.g., 1 g/L) to the dye solution.

  • Adjust the pH of the solution to the desired value (acidic pH is generally favorable for anionic dye adsorption).

  • Stir the solution using a magnetic stirrer for a specified contact time (e.g., 4 hours).

  • After the desired time, centrifuge the solution to separate the adsorbent.

  • Measure the final concentration of the dye in the supernatant using a spectrophotometer.

  • Calculate the adsorption capacity and removal efficiency.

Advanced Oxidation Process: Fenton Treatment

This protocol outlines the use of the Fenton process for the oxidative degradation of this compound.

Materials:

  • This compound solution

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Magnetic stirrer

  • Spectrophotometer

Procedure:

  • Prepare a solution of this compound at a desired concentration (e.g., 100 mg/L).

  • Adjust the initial pH of the solution to 3 using H₂SO₄.

  • Add a specific concentration of FeSO₄·7H₂O (e.g., 3.5 x 10⁻⁵ M) to the solution and stir until dissolved.

  • Initiate the reaction by adding a specific concentration of H₂O₂ (e.g., 4.0 x 10⁻² M).

  • Maintain the reaction at a constant temperature (e.g., 40°C) with continuous stirring for a set duration (e.g., 50 minutes).

  • At different time intervals, withdraw samples and quench the reaction by adding NaOH to raise the pH.

  • Centrifuge the samples to remove the precipitated iron hydroxides.

  • Measure the absorbance of the supernatant to determine the residual dye concentration.

  • Calculate the decolorization efficiency over time.

Visualizations

Experimental Workflow for Wastewater Treatment

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Decolorization Treatment cluster_analysis Analysis Wastewater Wastewater containing This compound Characterization Initial Characterization (Concentration, pH, etc.) Wastewater->Characterization Enzymatic Enzymatic Degradation (e.g., Laccase) Characterization->Enzymatic Adsorption Adsorption (e.g., Bentonite Clay) Characterization->Adsorption AOP Advanced Oxidation (e.g., Fenton) Characterization->AOP Sampling Sampling at Time Intervals Enzymatic->Sampling Adsorption->Sampling AOP->Sampling Measurement Spectrophotometric Measurement Sampling->Measurement Calculation Calculate Decolorization Efficiency Measurement->Calculation Treated Treated Effluent Calculation->Treated

Caption: General experimental workflow for the decolorization of this compound.

Proposed Degradation Pathway of this compound by Advanced Oxidation

Degradation_Pathway AG27 This compound (Anthraquinone Structure) Intermediates Hydroxylated and De-sulfonated Intermediates AG27->Intermediates •OH attack RingOpening Aromatic Ring Opening (Phthalic acid derivatives, etc.) Intermediates->RingOpening Further oxidation SmallOrganics Smaller Organic Acids (e.g., Oxalic acid, Formic acid) RingOpening->SmallOrganics Oxidative cleavage Mineralization Mineralization (CO₂, H₂O, SO₄²⁻, NO₃⁻) SmallOrganics->Mineralization Complete oxidation Fenton_Parameters Decolorization Decolorization Efficiency OH_Radical •OH Radical Generation OH_Radical->Decolorization Fe_conc [Fe²⁺] Fe_conc->OH_Radical H2O2_conc [H₂O₂] H2O2_conc->OH_Radical pH pH pH->OH_Radical Optimal ~3 Temp Temperature Temp->OH_Radical

References

Application Notes and Protocols for C.I. Acid Green 27 as a Hydrological Tracer Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Green 27 is a water-soluble, fluorescent anionic dye that can be utilized as a tracer in hydrological studies to investigate water flow paths, travel times, and dilution.[1][2][3] Its vibrant green color and fluorescent properties allow for sensitive detection in water systems.[1][4] These application notes provide an overview of the dye's properties, protocols for its use, and important considerations for successful tracer studies.

Properties of this compound

A summary of the known properties of this compound is presented in the table below. It is important to note that while some data is available, specific quantitative data on its fluorescence quantum yield and precise degradation rates under various environmental conditions are not extensively documented in publicly available literature.

PropertyValueSource
C.I. NameAcid Green 27
C.I. Number61580
CAS Number6408-57-7
Molecular FormulaC₃₄H₃₂N₂Na₂O₈S₂
Molecular Weight706.74 g/mol
AppearanceDark-green powder
SolubilitySoluble in water, slightly soluble in acetone and ethanol.
Maximum Absorption Wavelength (λmax)644 nm (in H₂O)
Emission WavelengthNot explicitly found, but expected to be in the green region of the spectrum, at a longer wavelength than the excitation.
StabilityStable under normal temperatures and pressures. Avoid strong oxidizing agents.

Health and Safety

This compound is considered a hazardous substance and is harmful to aquatic organisms. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling the dye powder and concentrated solutions. All waste must be handled in accordance with local, state, and federal regulations. A detailed review of the Safety Data Sheet (SDS) is mandatory before use.

Experimental Protocols

Preparation of Stock Solution

A concentrated stock solution is prepared for accurate dilution and injection in the field.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Calibrated analytical balance

  • Volumetric flask (e.g., 1 L)

  • Magnetic stirrer and stir bar

  • Amber glass bottle for storage

Procedure:

  • Accurately weigh a desired amount of this compound powder (e.g., 1.0 g).

  • Quantitatively transfer the powder to a 1 L volumetric flask.

  • Add approximately 800 mL of distilled water to the flask.

  • Place a magnetic stir bar in the flask and stir the solution until the dye is completely dissolved. This may take some time.

  • Once dissolved, bring the solution to the final volume of 1 L with distilled water.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Transfer the stock solution to a clearly labeled amber glass bottle and store it in a cool, dark place to prevent photodegradation.

Fluorometer Calibration

Accurate measurement of dye concentration requires proper calibration of the fluorometer.

Materials:

  • Fluorometer with appropriate excitation and emission filters for green fluorescence.

  • This compound stock solution

  • Serial dilution glassware (pipettes, volumetric flasks)

  • Cuvettes for the fluorometer

  • Background water from the study site

Procedure:

  • Prepare a series of calibration standards by serially diluting the stock solution with background water from the study site. This is crucial to account for any background fluorescence.

  • The concentration range of the standards should encompass the expected concentrations in the field samples. A typical range might be from 0.1 to 10 parts per billion (ppb).

  • Set the fluorometer to the appropriate excitation and emission wavelengths for this compound. Based on the absorbance maximum of 644 nm, an excitation wavelength in this region should be used. The emission wavelength will be longer and should be determined by scanning the emission spectrum of a dilute solution of the dye.

  • First, measure the fluorescence of a blank sample (background water) to zero the instrument or to determine the background reading.

  • Measure the fluorescence intensity of each calibration standard, starting from the lowest concentration.

  • Create a calibration curve by plotting the fluorescence intensity (y-axis) versus the known concentration of the standards (x-axis).

  • The relationship should be linear within a certain concentration range. This calibration curve will be used to determine the concentration of unknown field samples.

Field Injection and Sampling

Materials:

  • Prepared this compound stock solution

  • Measuring cylinder or container for the injection volume

  • Sample bottles (amber glass or opaque plastic)

  • Field fluorometer (optional, for real-time measurements)

  • GPS for recording injection and sampling locations

  • Field notebook

Procedure:

  • Pre-injection Sampling: Collect background water samples from all planned sampling locations to establish baseline fluorescence levels.

  • Dye Injection: Introduce a known volume and concentration of the dye solution at the injection point. The injection should be instantaneous or as a constant drip, depending on the study objectives. Record the exact time and location of the injection.

  • Sampling: Collect water samples at downstream locations at predetermined time intervals. The frequency of sampling will depend on the expected water velocity.

  • Sample Storage: Store the collected samples in a cool, dark container to prevent photodegradation until analysis.

Sample Analysis

Procedure:

  • Allow the collected water samples to reach the same temperature as the calibration standards, as fluorescence is temperature-dependent.

  • Measure the fluorescence intensity of each field sample using the calibrated fluorometer.

  • Use the calibration curve to convert the fluorescence intensity readings into dye concentrations.

  • Subtract the background fluorescence from the sample readings if the instrument was not zeroed with background water.

Factors Affecting Fluorescence

Several environmental factors can influence the fluorescence of this compound and should be considered during data interpretation:

  • pH: The fluorescence of many dyes is pH-dependent. The effect of pH on this compound fluorescence should be characterized for the specific water conditions of the study site.

  • Temperature: Fluorescence intensity generally decreases with increasing temperature. It is important to either measure all samples at a constant temperature or to apply a temperature correction factor.

  • Sunlight: Photodegradation can reduce the dye concentration over time, especially in shallow, clear water. Storing samples in the dark is crucial.

  • Adsorption: Anionic dyes like Acid Green 27 may adsorb to sediments and organic matter, which can lead to an underestimation of the dye concentration in the water column. The partition coefficient of 1.3 for Acid Green 27 suggests a moderate potential for adsorption.

  • Water Chemistry: The presence of other substances, such as heavy metals or high concentrations of dissolved organic matter, can quench fluorescence.

Visualizations

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Fieldwork Phase 2: Fieldwork cluster_Analysis Phase 3: Analysis A Prepare Stock Solution B Calibrate Fluorometer A->B C Pre-injection Sampling B->C D Dye Injection C->D E Downstream Sampling D->E F Measure Sample Fluorescence E->F G Calculate Concentration F->G H Data Interpretation G->H

Caption: Experimental workflow for a hydrological tracer study using this compound.

Logical_Relationships cluster_Factors Environmental Factors cluster_Outcome Measurement Outcome pH pH Fluorescence Measured Fluorescence pH->Fluorescence Temp Temperature Temp->Fluorescence Sunlight Sunlight Sunlight->Fluorescence Adsorption Adsorption Adsorption->Fluorescence Chemistry Water Chemistry Chemistry->Fluorescence

References

Troubleshooting & Optimization

Troubleshooting weak fluorescence signal with C.I. Acid Green 27.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing weak fluorescence signals when using C.I. Acid Green 27.

Introduction to this compound

This compound, an anthraquinone-based dye, is utilized across various industries, including for biological staining.[1][2] While it is categorized by some suppliers as a fluorescent dye, detailed fluorescence spectra and specific protocols for its use in high-resolution microscopy are not extensively documented in scientific literature.[3] One supplier notes a maximum absorption wavelength (λmax) of approximately 642-646 nm in water.[4]

This guide focuses on general principles of fluorescence microscopy and immunofluorescence to help you troubleshoot and optimize your experiments with this compound.

Troubleshooting Weak Fluorescence Signal

A weak or absent fluorescent signal can be attributed to several factors throughout the experimental workflow. The following troubleshooting guide, presented in a question-and-answer format, addresses the most common issues.

FAQ: Sample Preparation and Staining Protocol

Question: My target is known to be present, but I see a very weak signal. What are the first things to check in my staining protocol?

Answer: A weak signal often originates from suboptimal antibody concentrations or incubation times. Ensure that each step of your protocol is optimized.

  • Primary Antibody Concentration: The concentration of your primary antibody may be too low.[5] You may need to perform a titration to find the optimal concentration that provides the best signal-to-noise ratio.

  • Secondary Antibody Concentration: Similarly, if you are using a secondary antibody conjugated to this compound, its concentration might be too low.

  • Incubation Times: Incubation times for antibodies may be insufficient. Try extending the incubation period, for instance, by incubating overnight at 4°C.

  • Antibody Incompatibility: Ensure your secondary antibody is appropriate for your primary antibody (e.g., use an anti-mouse secondary for a primary antibody raised in mouse).

Question: Could my sample fixation or permeabilization method be the cause of the weak signal?

Answer: Absolutely. Fixation and permeabilization are critical steps that can significantly impact signal intensity.

  • Over-fixation: Excessive fixation can mask the antigen epitope, preventing antibody binding. Consider reducing the fixation time or using a different fixation method.

  • Inadequate Permeabilization: If your target protein is intracellular, insufficient permeabilization will prevent the antibodies from reaching it. You might need to increase the concentration or duration of the permeabilization agent (e.g., Triton X-100).

  • Antigen Loss: Conversely, harsh permeabilization can sometimes lead to the loss of the target antigen.

Question: I am seeing high background fluorescence, which makes my specific signal appear weak. What can I do?

Answer: High background can obscure a specific signal. Here are common causes and solutions:

  • Insufficient Blocking: Blocking non-specific binding sites is crucial. Increase the blocking time or try a different blocking agent. Using a blocking serum from the same species as your secondary antibody is often recommended.

  • Antibody Concentration Too High: While low concentration causes a weak signal, excessively high antibody concentrations can lead to non-specific binding and high background.

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background noise.

  • Autofluorescence: Your sample itself may have natural fluorescence (autofluorescence). You can check this by examining an unstained sample under the microscope.

FAQ: this compound and Imaging

Question: I'm not sure what microscope settings to use for this compound. Could this be the problem?

Answer: Yes, incorrect microscope settings are a very common reason for a weak signal. Since the exact excitation and emission spectra for this compound are not widely published, you may need to determine the optimal settings empirically.

  • Filter Sets: Based on a reported absorbance maximum around 644 nm, you should start with a filter set designed for far-red fluorophores (e.g., Cy5, Alexa Fluor 647).

  • Empirical Testing: To find the optimal emission wavelength, you can use a spectrometer or a microscope with a spectral detector. Alternatively, you can test different standard filter cubes to see which one yields the brightest signal.

  • Exposure Time and Gain: Your camera's exposure time or gain may be set too low. Try increasing these settings, but be mindful that this can also increase background noise.

Question: My signal seems to disappear quickly when I'm imaging. What is happening?

Answer: This phenomenon is called photobleaching, where the fluorophore is permanently damaged by light exposure.

  • Minimize Light Exposure: Keep your sample protected from light whenever possible.

  • Use Antifade Mounting Media: Using a mounting medium that contains an antifade reagent can significantly reduce photobleaching.

  • Optimize Image Acquisition: Use the lowest laser power and shortest exposure time that still provides a detectable signal.

Summary of Troubleshooting Parameters

The following table provides a starting point for optimizing your staining protocol.

ParameterPossible IssueRecommendation
Primary Antibody Dilution Too low (weak signal) or too high (high background).Perform a titration series (e.g., 1:100, 1:250, 1:500, 1:1000).
Secondary Antibody Dilution Too low (weak signal) or too high (high background).Perform a titration series (e.g., 1:200, 1:500, 1:1000).
Incubation Time Too short, leading to incomplete binding.Increase incubation time (e.g., from 1 hour at RT to overnight at 4°C).
Fixation Time Too long, masking the antigen.Reduce fixation time or try a different fixative.
Permeabilization Insufficient for intracellular targets.Increase concentration or duration of the permeabilizing agent.
Blocking Step Inadequate, causing non-specific binding.Increase blocking time to at least 1 hour; use serum from the secondary antibody host species.

Experimental Protocols

Generic Immunofluorescence Protocol

This is a general protocol that should be optimized for your specific cell type, target antigen, and primary antibody.

  • Sample Preparation: Grow cells on coverslips or prepare tissue sections.

  • Fixation: Wash cells briefly with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: If the target is intracellular, incubate with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Incubate with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the sample using appropriate microscope filter sets for a far-red dye.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting a weak fluorescence signal.

WeakSignalTroubleshooting start Weak or No Signal Observed check_positive_control Is the positive control visible? start->check_positive_control check_microscope Check Microscope Settings: - Correct filter cube (far-red)? - Exposure/gain high enough? - Light path aligned? check_positive_control->check_microscope No check_reagents Check Reagents: - Antibody validated for IF? - Antibodies compatible? - Reagents expired? check_positive_control->check_reagents Yes optimize_protocol Optimize Staining Protocol check_microscope->optimize_protocol check_reagents->optimize_protocol protocol_concentration Titrate Antibody Concentrations: - Increase primary Ab concentration - Increase secondary Ab concentration optimize_protocol->protocol_concentration protocol_incubation Increase Incubation Times: - Primary Ab (e.g., O/N at 4°C) - Secondary Ab protocol_concentration->protocol_incubation protocol_fixation Optimize Fixation/ Permeabilization: - Reduce fixation time - Change fixative - Adjust permeabilization protocol_incubation->protocol_fixation end_success Signal Improved protocol_fixation->end_success

Caption: Troubleshooting workflow for weak fluorescence signals.

References

Technical Support Center: Optimizing Green Fluorescent Staining Protocols for Fixed Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Note on C.I. Acid Green 27: Initial searches indicate that this compound is an acid dye primarily used in the textile and food industries.[1][2][3][4] While it has some applications in biological research, such as for its spectral properties in fluorescence microscopy, it is not a conventional fluorescent stain for immunocytochemistry.[1] The following guide will, therefore, focus on a widely used and well-characterized green fluorescent probe for fixed cells: an Alexa Fluor™ 488-conjugated secondary antibody . The principles of optimization and troubleshooting outlined here are broadly applicable to most immunofluorescence protocols.

Troubleshooting Guides

This section addresses common problems encountered during the immunofluorescent staining of fixed cells.

Problem Potential Cause Recommended Solution
High Background 1. Antibody concentration too high: Excessive primary or secondary antibody can lead to non-specific binding.1. Titrate antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentration that provides the best signal-to-noise ratio.
2. Insufficient blocking: Non-specific protein binding sites are not adequately blocked.2. Optimize blocking: Increase the blocking incubation time (e.g., 1 hour at room temperature or overnight at 4°C). Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-mouse secondary).
3. Inadequate washing: Unbound antibodies are not sufficiently washed away.3. Improve washing: Increase the number and duration of washing steps. Ensure a sufficient volume of washing buffer (e.g., PBS with 0.1% Tween 20) is used.
4. Secondary antibody cross-reactivity: The secondary antibody may be binding to endogenous immunoglobulins in the sample.4. Use pre-adsorbed secondaries: Use a cross-adsorbed secondary antibody. Run a "secondary only" control (omitting the primary antibody) to check for this issue.
5. Autofluorescence: The cells or tissue themselves may be fluorescent.5. Check unstained controls: Image an unstained sample to assess the level of autofluorescence. If high, consider using a different fixation method or an autofluorescence quenching reagent.
Weak or No Signal 1. Antibody concentration too low: Insufficient primary or secondary antibody is used.1. Increase antibody concentration/incubation: Increase the concentration of the primary and/or secondary antibody, or increase the incubation time (e.g., overnight at 4°C for the primary antibody).
2. Suboptimal fixation/permeabilization: The fixation process may have damaged the antigen epitope, or the permeabilization may be insufficient for antibody penetration.2. Optimize sample preparation: Try a different fixation method (e.g., methanol vs. paraformaldehyde) or adjust the fixation/permeabilization time.
3. Incorrect secondary antibody: The secondary antibody does not recognize the primary antibody's host species.3. Verify antibody compatibility: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use a goat anti-mouse secondary for a mouse primary).
4. Low protein expression: The target protein may not be abundant in the sample.4. Use signal amplification: Consider using a signal amplification method or a brighter fluorophore. Run a positive control to confirm the protein should be present.
Photobleaching 1. Excessive light exposure: The fluorophore is being destroyed by the excitation light from the microscope.1. Use antifade mounting medium: Mount the coverslip with a mounting medium containing an antifade reagent.
2. Improper storage: Stained slides have been exposed to light for extended periods.2. Store slides properly: Store slides in the dark at 4°C. Image samples as soon as possible after staining.
3. High laser power/exposure time: Imaging settings are too harsh.3. Optimize imaging parameters: Reduce the laser power and/or exposure time to the minimum required to obtain a good signal.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for my Alexa Fluor™ 488 secondary antibody? A1: The optimal concentration can vary. A good starting point for most secondary antibodies is a 1:500 to 1:1,000 dilution (typically 1-2 µg/mL). However, it is crucial to titrate your antibody to find the concentration that yields the best signal-to-noise ratio for your specific experiment. Using too much secondary antibody can lead to high background, while using too little can result in a weak signal.

Q2: How do I choose the right blocking buffer? A2: A common and effective blocking buffer is 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the host species of the secondary antibody in your wash buffer (e.g., PBS). For example, if you are using a goat anti-rabbit secondary antibody, you would use normal goat serum. Using serum from the same species as the secondary antibody helps to block non-specific binding of the secondary antibody.

Q3: My cells have high autofluorescence in the green channel. What can I do? A3: Autofluorescence can be caused by the fixation method (e.g., glutaraldehyde) or by endogenous molecules within the cell. To mitigate this, you can try switching to a different fixative like ice-cold methanol. You can also treat your samples with a quenching agent like sodium borohydride or a commercial autofluorescence quencher. Always include an unstained control to properly assess autofluorescence.

Q4: Should I incubate my primary antibody at room temperature for an hour or overnight at 4°C? A4: Both methods can work, but overnight incubation at 4°C is often recommended. This longer, cooler incubation allows for more specific binding of the primary antibody to its target, which can reduce non-specific background staining and improve the signal-to-noise ratio.

Q5: What are the key controls I should include in my immunofluorescence experiment? A5: Several controls are essential for validating your results:

  • Secondary Antibody Only Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

  • Isotype Control: Use an antibody of the same isotype and from the same host species as your primary antibody, but with no specificity for the target antigen. This helps determine if the observed staining is specific.

  • Unstained Control: Image cells that have not been treated with any antibodies to check for autofluorescence.

  • Positive and Negative Controls: Use cells or tissues known to express (positive) or not express (negative) the target protein to confirm antibody specificity.

Experimental Protocols

Protocol 1: Cell Fixation and Permeabilization
  • Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Aspirate the culture medium and gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).

  • Fixation: Aspirate the PBS and add 4% paraformaldehyde (PFA) in PBS to cover the cells. Incubate for 15 minutes at room temperature.

  • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.2% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature. This step is necessary for intracellular targets.

  • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each. The cells are now ready for blocking and staining.

Protocol 2: Immunofluorescent Staining with Alexa Fluor™ 488 Secondary Antibody
  • Blocking: Add a blocking buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS) to the fixed and permeabilized cells. Ensure the coverslip is fully covered. Incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Aspirate the blocking solution from the coverslips and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Aspirate the primary antibody solution and wash the coverslips three times with wash buffer (e.g., 0.1% Tween 20 in PBS) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the Alexa Fluor™ 488-conjugated secondary antibody to its optimal concentration in the blocking buffer. Protect the antibody from light. Aspirate the wash buffer and add the diluted secondary antibody. Incubate for 1 hour at room temperature in the dark.

  • Washing: Aspirate the secondary antibody solution and wash the coverslips three times with wash buffer for 5 minutes each in the dark.

  • (Optional) Counterstaining: If desired, incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

  • Final Wash: Wash the coverslips one final time with PBS for 5 minutes in the dark.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium. Seal the edges with clear nail polish and allow to dry.

  • Imaging: Store the slides at 4°C in the dark and image using a fluorescence microscope with the appropriate filter set for Alexa Fluor™ 488 (Excitation/Emission: ~495/519 nm).

Protocol 3: Titrating Secondary Antibody Concentration
  • Prepare a set of coverslips with your fixed, permeabilized, and blocked cells.

  • Incubate all coverslips with the primary antibody at its standard, optimal concentration. Include one coverslip that will receive no primary antibody (the "secondary only" control).

  • Prepare a series of dilutions of your Alexa Fluor™ 488 secondary antibody in blocking buffer. A typical series might be 1:200, 1:500, 1:1000, and 1:2000.

  • Incubate each coverslip (including the "secondary only" control, which should be tested at the highest concentration) with a different secondary antibody dilution for 1 hour at room temperature in the dark.

  • Wash, mount, and image all coverslips using the exact same microscope settings (e.g., laser power, exposure time, gain).

  • Compare the images. The optimal dilution is the one that provides a bright, specific signal on the positively stained cells with the lowest background fluorescence on the "secondary only" control.

Visualizations

G cluster_prep Cell Preparation cluster_stain Staining cluster_final Final Steps A 1. Seed Cells on Coverslips B 2. Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (e.g., 0.2% Triton X-100) B->C D 4. Blocking (e.g., 5% NGS) C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation (Alexa Fluor 488) E->F G 7. Counterstain (Optional, e.g., DAPI) F->G H 8. Washing Steps G->H I 9. Mount with Antifade H->I J 10. Image on Microscope I->J

Caption: Experimental workflow for indirect immunofluorescence staining.

G Start High Background Observed Cause1 Is secondary antibody concentration too high? Start->Cause1 Solution1 Titrate to a higher dilution Cause1->Solution1 Yes Cause2 Is blocking step sufficient? Cause1->Cause2 No Solution1->Cause2 Solution2 Increase blocking time or change blocking agent Cause2->Solution2 No Cause3 Are washing steps adequate? Cause2->Cause3 Yes Solution2->Cause3 Solution3 Increase number and duration of washes Cause3->Solution3 No Cause4 Is there signal in the 'secondary only' control? Cause3->Cause4 Yes Solution3->Cause4 Solution4 Use a cross-adsorbed secondary antibody Cause4->Solution4 Yes End Problem Resolved Cause4->End No Solution4->End

Caption: Troubleshooting flowchart for high background staining.

G cluster_pathway Hypothetical Cell Survival Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Target Protein of Interest (Stained Green) Akt->Target phosphorylates Apoptosis Inhibition of Apoptosis Target->Apoptosis promotes

Caption: A hypothetical signaling pathway involving a target protein.

References

Photodegradation and photostability of C.I. Acid Green 27 in microscopy.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C.I. Acid Green 27 in microscopy applications. The information focuses on addressing common issues related to photodegradation and photostability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties for microscopy?

This compound, also known as C.I. 61580, is a synthetic dye belonging to the anthraquinone class.[1][2] In microscopy, it is recognized for its vibrant green fluorescence and is used for biological staining to enhance the visibility of cellular structures.[3] Anthraquinone dyes, in general, are noted for their relatively high chemical stability and photostability compared to some other classes of fluorescent dyes.[4][5]

Q2: I am observing rapid fading of the fluorescence signal from my this compound-stained sample during imaging. What is causing this?

The fading of fluorescence upon exposure to light is known as photobleaching. This is an irreversible photochemical process where the fluorophore is altered and loses its ability to fluoresce. While anthraquinone dyes like this compound are generally more photostable than some other dyes, they are still susceptible to photobleaching, especially under high-intensity illumination common in fluorescence microscopy. The process often involves the fluorophore entering a long-lived, reactive triplet state, which can then react with molecular oxygen to produce reactive oxygen species (ROS) that chemically damage the dye molecule.

Q3: How can I minimize photobleaching of this compound in my experiments?

Minimizing photobleaching is crucial for obtaining high-quality and quantifiable fluorescence microscopy data. Here are several strategies:

  • Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio. Neutral density filters can be employed to attenuate the excitation light.

  • Minimize Exposure Time: Limit the sample's exposure to the excitation light. Use the shortest possible exposure times during image acquisition and use a shutter to block the light path when not actively imaging.

  • Use Antifade Reagents: Mount your specimen in a commercially available antifade mounting medium. These reagents typically contain free-radical scavengers that reduce the rate of photobleaching.

  • Choose the Right Imaging System: If available, use a more sensitive detector (e.g., a cooled CCD or PMT) that allows for the use of lower excitation power.

  • Optimize Filter Sets: Ensure that your microscope's filter sets are appropriate for the excitation and emission spectra of this compound to maximize signal detection and minimize the required excitation intensity.

Q4: Are there any specific quantitative data available on the photostability of this compound?

Q5: What alternatives to this compound could I consider if photostability is a major concern?

If significant photobleaching of this compound is limiting your experiments, you might consider modern fluorescent dyes specifically engineered for high photostability. Dyes from classes like Alexa Fluor or DyLight are well-characterized and known for their enhanced resistance to photobleaching. The selection of an alternative should be based on the specific requirements of your experiment, including the desired excitation and emission wavelengths and the labeling chemistry.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Weak or No Initial Fluorescence Signal - Incorrect filter set for this compound.- Dye concentration is too low.- Inefficient staining protocol.- Verify the excitation and emission filters match the spectral properties of the dye.- Increase the concentration of the this compound staining solution.- Optimize the staining time and temperature.
Rapid Signal Fading (Photobleaching) - Excitation light intensity is too high.- Prolonged exposure to excitation light.- Absence of antifade reagent in the mounting medium.- Reduce the laser power or illumination intensity.- Minimize the duration of light exposure during focusing and image acquisition.- Use a commercial antifade mounting medium.- Consider using a more photostable alternative dye if the issue persists.
High Background Fluorescence - Non-specific binding of the dye.- Autofluorescence from the sample or mounting medium.- Optimize the washing steps after staining to remove unbound dye.- Image an unstained control sample to assess autofluorescence and apply appropriate background correction.- Use a mounting medium with low intrinsic fluorescence.
Inconsistent Fluorescence Intensity Across the Field of View - Uneven illumination from the microscope's light source.- Check the alignment of the microscope's lamp and optical path.- Apply a flat-field correction during image processing.

Quantitative Data Summary

As detailed in the FAQs, specific, rigorously measured quantitative photophysical data for this compound in microscopy contexts is not extensively documented in publicly available literature. Anthraquinone dyes are generally considered photostable, but performance can vary based on the specific molecular structure and the experimental environment. Researchers requiring precise quantitative data are encouraged to perform their own measurements. The table below provides a template for the type of data that should be collected for proper characterization.

Photophysical Parameter This compound (Typical Anthraquinone Dyes) Notes
Absorption Maximum (λabs) ~450-500 nm (Varies with substitution)Specific λabs for this compound should be measured.
Emission Maximum (λem) ~500-650 nm (Varies with substitution)Specific λem for this compound should be measured.
Molar Extinction Coefficient (ε) VariableA key parameter for brightness; requires experimental determination.
Fluorescence Quantum Yield (Φf) Not AvailableRepresents the efficiency of fluorescence emission.
Fluorescence Lifetime (τ) Not AvailableThe average time the molecule stays in the excited state.
Photobleaching Quantum Yield (Φb) Not AvailableThe probability of a molecule being photobleached per absorbed photon.

Experimental Protocols

Protocol for Assessing the Photostability of this compound

This protocol describes a method to quantify the photobleaching rate of this compound under specific microscopy conditions.

1. Sample Preparation: a. Prepare a solution of this compound in a suitable solvent or staining buffer at a concentration relevant to your experiments. b. Stain your biological sample according to your established protocol. c. Mount the stained sample on a microscope slide using an appropriate mounting medium (with and without an antifade reagent for comparison).

2. Microscopy Setup: a. Use a fluorescence microscope (confocal or widefield) equipped with a stable light source (e.g., laser or arc lamp). b. Select the appropriate filter set for this compound. c. Set the imaging parameters (e.g., laser power/illumination intensity, exposure time, detector gain) to the values you intend to use for your experiments. It is crucial to keep these parameters constant throughout the photostability measurement.

3. Image Acquisition: a. Locate a region of interest (ROI) on your sample. b. Acquire a time-lapse series of images of the ROI. The sample should be continuously illuminated with the excitation light during the acquisition. c. The time interval between images and the total duration of the acquisition should be chosen to capture a significant decrease in fluorescence intensity.

4. Data Analysis: a. Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji). b. Define an ROI within the stained structure and measure the mean fluorescence intensity within this ROI for each frame of the time series. c. Measure the background intensity in a region with no stained structures. d. Subtract the background intensity from the ROI intensity for each frame. e. Normalize the background-corrected intensity values to the initial intensity (at time t=0). f. Plot the normalized fluorescence intensity as a function of time. g. Fit the data to a single or double exponential decay function to determine the photobleaching rate constant(s) and the half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizations

Photobleaching_Mechanism cluster_0 Fluorophore States cluster_1 Photodegradation Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ Bleached Photobleached Dye (Non-fluorescent) T1->Bleached Direct Reaction ROS->Bleached Chemical Reaction Photostability_Workflow prep 1. Sample Preparation (Stained Sample) setup 2. Microscopy Setup (Constant Illumination) prep->setup acquire 3. Time-Lapse Image Acquisition setup->acquire analyze 4. Image Analysis (Measure Intensity) acquire->analyze plot 5. Data Plotting (Intensity vs. Time) analyze->plot fit 6. Curve Fitting (Determine Bleaching Rate) plot->fit

References

C.I. Acid Green 27 aggregation issues and how to prevent them.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of C.I. Acid Green 27, with a focus on preventing and resolving aggregation issues for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (CAS No. 6408-57-7) is a synthetic, water-soluble anionic dye belonging to the anthraquinone class.[1][2] Its molecular formula is C₃₄H₃₂N₂Na₂O₈S₂.[2] Due to its vibrant green color and stability, it is utilized in several fields:

  • Textile Industry: Primarily for dyeing protein fibers such as wool and silk.[3][4]

  • Biological Staining: Used as a stain for biological specimens to enhance the visibility of cellular structures under a microscope.

  • Fluorescence Microscopy: Its spectral properties make it useful in fluorescence microscopy applications.

Q2: What is dye aggregation and why is it a concern with this compound?

A2: Dye aggregation is a phenomenon where individual dye molecules in a solution associate to form larger clusters or aggregates. This process is primarily driven by intermolecular forces, such as van der Waals forces and hydrophobic interactions. While one source notes that this compound has no tendency to aggregate at room temperature, this is likely dependent on concentration and the composition of the solvent. Aggregation is a significant concern because it can lead to several experimental issues:

  • Reduced Staining Efficacy: Aggregates may be too large to penetrate tissues or bind effectively to target structures, resulting in weak or uneven staining.

  • Precipitation: Large aggregates can become insoluble and precipitate out of the solution, leading to a decrease in the effective dye concentration and the formation of unwanted artifacts on specimens.

  • Inconsistent Results: The presence of aggregates can lead to poor reproducibility between experiments.

Q3: What are the primary factors that cause this compound to aggregate?

A3: The aggregation of acid dyes like this compound is influenced by several factors:

  • High Dye Concentration: As the concentration of the dye increases, the proximity of individual molecules to each other also increases, which promotes aggregation.

  • High Ionic Strength: The addition of electrolytes (salts) to the solution can shield the electrostatic repulsion between the anionic dye molecules, facilitating their association into aggregates.

  • Low Temperature: A decrease in temperature can enhance hydrophobic interactions, which are a driving force for aggregation.

  • pH of the Solution: The pH can affect the charge of the dye molecules and the substrate, influencing dye-dye and dye-substrate interactions.

  • Presence of Organic Solvents: The addition of organic solvents can disrupt the hydrophobic interactions that lead to aggregation in aqueous solutions.

Troubleshooting Guide

This guide addresses common aggregation-related issues encountered during experiments with this compound.

Problem IDIssue DescriptionPossible CausesRecommended Solutions
AG27-A01 Precipitate forms in the stock solution upon preparation or during storage. 1. High Mineral Content in Water: Divalent cations (e.g., Ca²⁺, Mg²⁺) in tap water can cross-link with the dye molecules, causing precipitation. 2. Low-Quality Dye: The dye powder may contain insoluble impurities. 3. Supersaturation: The concentration of the dye may be too high for it to remain soluble at storage temperatures (e.g., 4°C).1. Always prepare solutions using high-purity, deionized, or distilled water. If not available, consider adding a chelating agent like EDTA. 2. Use a high-grade this compound. After preparation, filter the stock solution through a 0.22 µm filter to remove any impurities or micro-aggregates. 3. Prepare a less concentrated stock solution. If a precipitate has formed upon cooling, gently warm the solution before use to redissolve it.
AG27-A02 Uneven staining or the appearance of dye crystals on the specimen. 1. Precipitation During Staining: Aggregates may have formed in the staining solution before or during its application to the specimen. 2. Incompatible Reagents: The pH or composition of a buffer or other reagent mixed with the dye solution may be causing it to precipitate.1. Ensure the staining solution is clear and free of any visible precipitate before use. Filter the working solution if necessary. 2. Before preparing the final staining solution, test the compatibility of all reagents with the dye in a small-scale experiment. Adjust the pH of the solution to the optimal range for this compound before adding other components.
AG27-A03 Weak or no staining of the target structure. 1. Micro-aggregation: The formation of small, non-visible aggregates can reduce the effective concentration of monomeric dye available for staining. 2. Incorrect pH: The pH of the staining solution may not be optimal for binding to the target.1. Prepare fresh staining solutions for each experiment. Consider adding a small percentage of an organic solvent like ethanol to the stock solution to inhibit aggregation. 2. Adjust the pH of the staining solution. For acid dyes, a more acidic pH generally enhances staining intensity.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution (1% w/v)

This protocol is designed to ensure complete dissolution and minimize the risk of aggregation.

  • Materials:

    • This compound powder

    • High-purity, deionized water

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • 0.22 µm syringe filter

  • Procedure:

    • Weigh out 1 gram of this compound powder.

    • Add approximately 80 mL of deionized water to a 100 mL beaker with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and begin stirring to create a vortex.

    • Slowly and gradually add the this compound powder to the vortex to facilitate dissolution.

    • Gently warm the solution to 40-50°C while stirring to aid in dissolving the dye. Avoid boiling , as this can degrade the dye.

    • Once the dye is fully dissolved, turn off the heat and allow the solution to cool to room temperature.

    • Transfer the solution to a 100 mL volumetric flask and add deionized water to the mark.

    • For long-term storage, filter the solution using a 0.22 µm syringe filter into a clean, light-protected container.

    • Store the stock solution in the dark at room temperature or 4°C. If stored at 4°C, inspect for precipitate before use and gently warm if necessary.

Protocol 2: Spectroscopic Analysis of Aggregation

This protocol allows for a qualitative assessment of dye aggregation by observing changes in the absorption spectrum in response to an aggregating agent (e.g., NaCl).

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL)

    • Deionized water

    • Sodium chloride (NaCl)

    • UV-Vis spectrophotometer

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Prepare Dye Solutions: Prepare a series of solutions with a constant concentration of this compound (e.g., 10 µg/mL) and varying concentrations of NaCl (e.g., 0 M, 0.1 M, 0.2 M, 0.5 M, 1 M).

    • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 400 nm to 800 nm.

    • Blanking: Use the corresponding NaCl solution without the dye as a blank for each measurement.

    • Measurement: Measure the absorbance spectrum of each dye solution.

    • Data Analysis:

      • Plot the absorbance spectra for all NaCl concentrations on the same graph.

      • Observe any changes in the shape of the spectrum and the position of the maximum absorbance wavelength (λmax). A decrease in the main absorbance peak and the appearance of a new peak or shoulder at a shorter wavelength is indicative of H-aggregate formation.

      • Plot the absorbance at λmax as a function of NaCl concentration to visualize the extent of aggregation.

Visualizations

Below are diagrams illustrating key workflows and concepts related to this compound aggregation.

cluster_factors Factors Promoting Aggregation cluster_consequences Consequences of Aggregation factor1 High Dye Concentration consequence1 Precipitation factor1->consequence1 consequence2 Uneven Staining factor1->consequence2 consequence4 Poor Reproducibility factor1->consequence4 factor2 High Ionic Strength (Salts) factor2->consequence1 consequence3 Reduced Color Yield factor2->consequence3 factor3 Low Temperature factor3->consequence1 factor4 Sub-optimal pH factor4->consequence2 factor4->consequence3

Caption: Key factors leading to this compound aggregation and its experimental consequences.

start Staining Issue Observed (e.g., precipitate, uneven color) check_solution Is the stock solution clear? start->check_solution filter_solution Filter stock solution (0.22 µm). Prepare fresh if necessary. check_solution->filter_solution No check_water Was deionized water used? check_solution->check_water Yes filter_solution->check_water use_di_water Remake solution with high-purity water. check_water->use_di_water No check_concentration Is dye concentration too high? check_water->check_concentration Yes use_di_water->check_concentration lower_concentration Prepare a more dilute working solution. check_concentration->lower_concentration Yes check_reagents Are other reagents (e.g., buffers) compatible? check_concentration->check_reagents No lower_concentration->check_reagents test_compatibility Test compatibility on a small scale. Adjust pH before mixing. check_reagents->test_compatibility No check_temp Was the solution stored cold? check_reagents->check_temp Yes test_compatibility->check_temp warm_solution Gently warm solution to re-dissolve precipitate. check_temp->warm_solution Yes final_stain Proceed with staining protocol. check_temp->final_stain No warm_solution->final_stain

Caption: Troubleshooting workflow for resolving this compound aggregation and precipitation issues.

References

Technical Support Center: C.I. Acid Green 27 Staining

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals using C.I. Acid Green 27 for histological staining. It offers troubleshooting advice and detailed protocols to help you achieve optimal and reproducible results by carefully controlling the pH of the staining solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? this compound (C.I. 61580) is a synthetic, water-soluble anionic dye.[1][2][3] In histological applications, it functions as an acid dye, meaning its negatively charged molecules bind to positively charged components within tissue sections.[4][5] This binding is primarily based on electrostatic attraction to proteins, such as collagen and cytoplasm, which become positively charged under acidic conditions.

Q2: Why is pH so critical for Acid Green 27 staining? The pH of the staining solution is the most critical factor influencing staining intensity and specificity. Tissue proteins contain amino groups which are protonated (gain a positive charge) at an acidic pH. This positive charge is necessary for the anionic Acid Green 27 dye to bind. An incorrect pH can lead to weak staining or high background.

Q3: What is the optimal pH for Acid Green 27 staining? While a precise, universally optimal pH is not documented for every application, a starting point in the acidic range of pH 3.0 to 5.0 is recommended for most acid dyes. It is crucial to empirically determine the optimal pH for your specific tissue type and target structure.

Q4: Can I use this compound as a counterstain? Yes, Acid Green 27 is suitable as a counterstain, particularly in procedures where it can provide strong contrast to a nuclear stain like hematoxylin. Its vibrant green color can effectively stain cytoplasm and connective tissues.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Staining pH of Staining Solution is Too High (Not Acidic Enough): Tissue proteins are not sufficiently protonated, leading to poor electrostatic attraction for the anionic dye.Lower the pH of the staining solution. Prepare several small batches of stain at different pH values (e.g., pH 5.0, 4.5, 4.0, 3.5) to determine the optimal condition for your tissue. Use a weak acid like 1% acetic acid to adjust.
Incomplete Deparaffinization: Residual wax prevents the aqueous dye solution from penetrating the tissue section.Ensure complete deparaffinization by using fresh xylene and alcohols. Extend the time in xylene if necessary.
Staining Time is Too Short: The dye has not had sufficient time to bind to the target structures.Increase the incubation time in the Acid Green 27 solution. Try increments of 5-10 minutes.
High Background or Non-Specific Staining pH of Staining Solution is Too Low (Overly Acidic): At a very low pH, a wide range of tissue elements become positively charged, leading to indiscriminate binding of the dye.Increase the pH of the staining solution slightly (e.g., from 3.5 to 4.5). This increases the selectivity of the staining.
Inadequate Rinsing: Excess dye is not properly washed off the slide after staining.After staining, rinse the slides briefly in a weak acid solution (e.g., 1% acetic acid). This helps to remove non-specifically bound dye molecules.
Dye Concentration is Too High: An overly concentrated solution can lead to high background.Dilute the staining solution. Prepare a fresh solution at a lower concentration (e.g., 0.5% or 0.2%).
Inconsistent Staining Across Slides/Batches pH Drift in Staining Solution: The pH of the staining solution has changed over time or between batches.Always measure and record the pH of the staining solution before each use. Prepare fresh solutions regularly to ensure consistency.
Variable Fixation: Differences in fixation time or method can alter tissue chemistry and subsequent dye binding.Standardize your fixation protocol for all tissue samples to ensure consistent results.

Experimental Protocols & Data

Principle of pH-Dependent Staining

The core principle relies on altering the charge of tissue proteins to facilitate dye binding. In an acidic environment, amino groups (-NH2) on proteins are protonated to become cationic (-NH3+), creating sites for the anionic dye to attach.

cluster_condition Staining Condition cluster_tissue Tissue State cluster_dye Dye Interaction cluster_result Result Low_pH Low pH (Acidic Solution) Protonation Protonation of Tissue Proteins (-NH3+) Low_pH->Protonation Induces Positive_Charge Increased Positive Charge on Tissue Protonation->Positive_Charge Leads to Attraction Electrostatic Attraction Positive_Charge->Attraction Promotes Staining Strong Staining with Acid Green 27 Attraction->Staining Results in

Caption: The relationship between acidic pH and strong staining intensity.

Table 1: pH Adjustment and Expected Outcomes

This table provides a general guideline for optimizing the pH of your this compound staining solution. The optimal pH may vary based on tissue type and fixation method.

pH of Staining SolutionExpected Staining IntensityExpected Specificity / BackgroundPrimary Target Structures
pH 5.0 - 5.5 Weak to ModerateHigh Specificity / Low BackgroundStrongly basic components (e.g., some cytoplasmic granules)
pH 4.0 - 4.9 Moderate to StrongGood Specificity / Moderate BackgroundCytoplasm, Muscle, Collagen
pH 3.0 - 3.9 Very StrongLower Specificity / Higher BackgroundGeneral staining of most proteinaceous components
< pH 3.0 Intense but Potentially HarshLow Specificity / High BackgroundNon-selective, may damage tissue
Protocol 1: Preparation and pH Adjustment of Staining Solution
  • Prepare Stock Solution: Create a 1% (w/v) stock solution of this compound in distilled water.

  • Create Working Solution: Dilute the stock solution to a working concentration of 0.5% (w/v) with distilled water.

  • Initial pH Measurement: Use a calibrated pH meter to measure the current pH of the working solution.

  • Adjust pH: Add 1% acetic acid dropwise while gently stirring and monitoring the pH. Continue until the desired pH (e.g., 4.5) is reached.

  • Final Volume: Add distilled water to reach the final desired volume.

  • Storage: Store the pH-adjusted solution in a well-sealed container at room temperature. Always re-check the pH before use.

Protocol 2: Staining Workflow for Paraffin Sections

This protocol provides a general workflow. Incubation times may require optimization.

Start Start: Paraffin-Embedded Section Deparaffinize 1. Deparaffinize & Rehydrate (Xylene & Ethanol Series) Start->Deparaffinize Wash1 2. Wash in Distilled Water Deparaffinize->Wash1 Stain 3. Stain in pH-Adjusted Acid Green 27 Solution (e.g., pH 4.5 for 5-10 min) Wash1->Stain Rinse 4. Rinse Briefly (1% Acetic Acid) Stain->Rinse Wash2 5. Wash in Distilled Water Rinse->Wash2 Dehydrate 6. Dehydrate (Ethanol Series & Xylene) Wash2->Dehydrate Mount 7. Mount with Coverslip Dehydrate->Mount End End: Stained Slide Mount->End

Caption: General experimental workflow for this compound staining.

References

Technical Support Center: Managing Spectral Overlap with Green Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding spectral interference from green fluorescent probes. While the initial inquiry specified C.I. Acid Green 27, publicly available data on its specific fluorescent properties—critical for this context—is limited. Therefore, this guide will use a widely adopted and well-characterized green fluorescent probe, Alexa Fluor™ 488 , as a representative example to illustrate the principles of identifying and mitigating spectral crosstalk in fluorescence-based experiments. The concepts and techniques discussed here are broadly applicable to other green fluorophores.

Frequently Asked Questions (FAQs)

Q1: What is spectral interference (crosstalk or bleed-through)?

A1: Spectral interference, also known as crosstalk or bleed-through, occurs when the fluorescence emission of one probe is detected in the channel designated for another probe. This happens because fluorophores often have broad emission spectra that can overlap. For instance, the emission from a green probe like Alexa Fluor 488 might "bleed into" the detection channel for a yellow or red probe, leading to false-positive signals and inaccurate data.

Q2: How can I determine if my green fluorescent probe is causing interference?

A2: To check for interference, prepare single-color control samples for each fluorophore used in your experiment. When imaging the control sample for your green probe (e.g., Alexa Fluor 488), examine the detection channels for your other fluorophores (e.g., red or far-red channels). If you detect a signal in these other channels, you have spectral bleed-through.

Q3: My experiment shows unexpected co-localization between my green probe and another fluorophore. Could this be interference?

A3: Yes, this is a classic sign of spectral bleed-through. Before concluding true biological co-localization, it is crucial to rule out spectral interference by imaging single-color controls. If the green-labeled sample shows a signal in the red channel, for example, the perceived co-localization may be an artifact.

Q4: What are the primary causes of spectral overlap with green fluorescent probes?

A4: The primary cause is the inherent spectral properties of the fluorophores. Green probes like Alexa Fluor 488 have a broad emission tail that can extend into the detection range of longer-wavelength dyes. The issue is compounded by suboptimal filter selection and the relative brightness and expression levels of the fluorescent probes being used.

Troubleshooting Guide

Issue 1: Signal from Alexa Fluor 488 is detected in the TRITC/Rhodamine channel.

Cause: The emission spectrum of Alexa Fluor 488 has a tail that overlaps with the excitation and emission spectra of red fluorophores like TRITC or Rhodamine.

Solutions:

  • Sequential Scanning: Instead of acquiring images of both channels simultaneously, acquire them sequentially. First, excite with the 488 nm laser and collect the green signal. Then, switch to the 561 nm laser to excite and collect the red signal. This prevents the 488 nm laser from exciting the red dye and eliminates bleed-through from the green channel into the red.

  • Optimize Filter Sets: Ensure that your emission filters are narrow enough to minimize the collection of out-of-spec wavelengths. A bandpass filter that cuts off sharply after the peak emission of Alexa Fluor 488 is preferable to a longpass filter.

  • Spectral Unmixing: If your imaging system is equipped with a spectral detector, you can acquire the entire emission spectrum for each pixel. By providing the system with the emission spectrum of each individual fluorophore (from your single-color controls), a linear unmixing algorithm can mathematically separate the overlapping signals.[1]

  • Choose Better Dye Combinations: If possible, select fluorophores with greater spectral separation. For example, pairing Alexa Fluor 488 with a far-red dye like Alexa Fluor 647 will result in significantly less overlap than pairing it with a red dye like Alexa Fluor 568.

Issue 2: Weak signal from my second probe is obscured by bleed-through from a strong Alexa Fluor 488 signal.

Cause: If the protein tagged with Alexa Fluor 488 is highly expressed, its bleed-through can be more intense than the true signal from a less abundant target labeled with another fluorophore.

Solutions:

  • Balance Signal Intensities: Titrate antibody concentrations or adjust plasmid transfection amounts to achieve more balanced expression levels of your fluorescently tagged targets.[2] You can also reduce the laser power for the stronger signal (Alexa Fluor 488) and increase it for the weaker one.

  • Use a Brighter Fluorophore for the Less Abundant Target: Assign the brightest and most photostable dyes to the targets with the lowest expression levels to improve their signal-to-noise ratio.[2]

  • FRET (Förster Resonance Energy Transfer) Analysis: In cases where two molecules are very close, you can use FRET. If Alexa Fluor 488 (donor) and another suitable fluorophore (acceptor) are in close proximity, exciting the donor will lead to emission from the acceptor. This can be a way to confirm true co-localization rather than just spectral overlap.

Data Summary

The following table summarizes the spectral properties of Alexa Fluor 488 and common fluorophores it might interfere with. Understanding these properties is the first step in designing a multiplex fluorescence experiment.

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Interference with Alexa Fluor 488
Alexa Fluor 488 495 519 N/A
GFP (eGFP)488509High (Spectrally very similar)
Alexa Fluor 555555565Moderate
TRITC/Rhodamine550573Moderate
Alexa Fluor 594590617Low to Moderate
Alexa Fluor 647650668Very Low

Key Experimental Protocols

Protocol 1: Acquiring a Reference Spectrum for Spectral Unmixing
  • Prepare a Single-Color Control: Prepare a sample stained with only one fluorophore (e.g., Alexa Fluor 488). This sample should be prepared using the same fixation and mounting conditions as your experimental sample.

  • Set Up the Microscope: Turn on the microscope and the appropriate laser line for your fluorophore (e.g., 488 nm for Alexa Fluor 488).

  • Engage the Spectral Detector: Instead of using standard bandpass filters, direct the emitted light to the spectral detector (often a 32-channel GaAsP detector).

  • Acquire the Lambda Stack: Capture an image series where each image corresponds to a narrow band of the emission spectrum (a "lambda stack").

  • Define the Spectrum: In your imaging software, draw a region of interest (ROI) over a brightly stained area. The software will generate an emission spectrum profile from this ROI.

  • Save the Reference Spectrum: Save this spectrum to the software's library. Repeat this process for every fluorophore in your experiment.

  • Apply to Experimental Sample: When imaging your multi-color sample, the software can use these reference spectra to perform linear unmixing and separate the contribution of each dye to the final image.[1]

Protocol 2: Setting up a Sequential Scan
  • Open Imaging Software: In the acquisition settings of your confocal software, select the option for sequential or multi-track scanning.

  • Configure Track 1:

    • Assign the laser for your first fluorophore (e.g., 488 nm for Alexa Fluor 488).

    • Set the corresponding detector and emission filter (e.g., 500-550 nm).

    • Adjust laser power and detector gain for an optimal signal.

  • Configure Track 2:

    • Assign the laser for your second fluorophore (e.g., 561 nm for Alexa Fluor 568).

    • Set the corresponding detector and emission filter (e.g., 570-620 nm).

    • Adjust laser power and detector gain.

  • Set Scan Mode: Ensure the software is set to scan "line by line" or "frame by frame" for each track sequentially, not simultaneously.

  • Acquire Image: Start the acquisition. The microscope will scan the entire image with the first laser and detector combination, and then scan the entire image again with the second set, preventing bleed-through between channels.

Visual Guides

Spectral_Overlap cluster_AF488 Alexa Fluor 488 cluster_AF555 Alexa Fluor 555 AF488_Ex Excitation (495 nm) AF488_Em Emission (519 nm) AF488_Ex->AF488_Em Fluorescence AF555_Em Emission (565 nm) AF488_Em->AF555_Em Spectral Bleed-through AF555_Ex Excitation (555 nm) AF555_Ex->AF555_Em Fluorescence

Caption: Spectral overlap between Alexa Fluor 488 and Alexa Fluor 555.

Troubleshooting_Workflow Start Unexpected Co-localization Observed CheckControls Image Single-Color Controls Start->CheckControls Bleedthrough Bleed-through Confirmed? CheckControls->Bleedthrough Optimize Implement Troubleshooting Steps Bleedthrough->Optimize Yes NoBleedthrough No Bleed-through Bleedthrough->NoBleedthrough No Sequential Sequential Scanning Optimize->Sequential Unmixing Spectral Unmixing Optimize->Unmixing Filters Optimize Filters Optimize->Filters Conclusion True Co-localization or Artifact Resolved Sequential->Conclusion Unmixing->Conclusion Filters->Conclusion NoBleedthrough->Conclusion

Caption: Workflow for troubleshooting suspected spectral interference.

References

Common artifacts in C.I. Acid Green 27 stained slides.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering common artifacts with C.I. Acid Green 27 stained slides. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in a laboratory setting?

This compound, also known as Acid Green GW, is an acid dye belonging to the anthraquinone class of dyes.[1][2][3] In a laboratory context, it can be employed as a biological stain to provide a green counterstain to other dyes, enhancing the visualization of different tissue components.[4] Its vibrant green hue offers a distinct contrast, aiding in the microscopic examination of cellular structures.[4]

Q2: Why is it important to use a positive control when staining with this compound?

Using a positive control, which is a tissue section known to contain the target component that should be stained by this compound, is crucial for several reasons. It helps to verify that the staining protocol is working correctly and serves as a reference for what a properly stained component should look like. This is essential for accurate interpretation of the staining results in your experimental slides.

Q3: Can the pH of the this compound staining solution affect the results?

Yes, the pH of the staining solution is a critical factor for acid dyes like this compound. An acidic pH is generally required for optimal binding of the dye to tissue components. Variations in pH can lead to issues such as understaining or inconsistent results. It is important to ensure the pH of your staining solution is correctly adjusted according to your protocol.

Troubleshooting Guide

This guide addresses common artifacts observed in slides stained with this compound and provides systematic solutions.

Issue 1: Uneven or Patchy Staining

Question: My this compound staining appears uneven, with some areas of the tissue section staining darker than others. What could be the cause and how can I fix it?

Answer: Uneven or patchy staining is a frequent artifact that can arise from several factors during the staining process.

Potential Causes and Solutions:

CauseSolution
Incomplete Deparaffinization Residual paraffin wax can hinder the even penetration of the aqueous this compound stain. Ensure complete removal of wax by using fresh xylene and allowing sufficient time for each xylene wash.
Poor Fixation Improper or inadequate fixation can result in variable tissue densities, leading to uneven dye uptake. Ensure that the fixation time and method are appropriate for the tissue type and size.
Sections Drying Out Allowing tissue sections to dry at any point before coverslipping can cause uneven stain absorption. Keep slides immersed in the appropriate reagents throughout the process.
Reagent Contamination Contamination of alcohols or clearing agents with water can lead to patchy staining. Use fresh, high-quality reagents and keep containers tightly sealed.

A systematic approach to troubleshooting uneven staining is outlined in the workflow below.

G Troubleshooting Workflow for Uneven Staining start Uneven Staining Observed check_deparaffinization Review Deparaffinization Protocol start->check_deparaffinization check_fixation Evaluate Fixation Quality check_deparaffinization->check_fixation If protocol is optimal resolve_deparaffinization Use Fresh Xylene, Increase Time check_deparaffinization->resolve_deparaffinization If protocol is suboptimal check_drying Assess Slide Handling for Drying check_fixation->check_drying If fixation is adequate resolve_fixation Optimize Fixation Protocol check_fixation->resolve_fixation If fixation is poor check_reagents Inspect Reagent Quality check_drying->check_reagents If slides are kept wet resolve_drying Ensure Slides Remain Wet check_drying->resolve_drying If slides dried out resolve_reagents Use Fresh Reagents check_reagents->resolve_reagents If reagents are old/contaminated end_problem Problem Resolved check_reagents->end_problem If reagents are fresh resolve_deparaffinization->end_problem resolve_fixation->end_problem resolve_drying->end_problem resolve_reagents->end_problem

Caption: Troubleshooting workflow for uneven staining artifacts.

Issue 2: Precipitate or Crystal Formation

Question: I am observing crystalline deposits or precipitate on my tissue sections after staining with this compound. What is causing this and how can I prevent it?

Answer: The formation of precipitate is often due to the dye coming out of solution.

Potential Causes and Solutions:

CauseSolution
Stain Solution is Old or Concentrated Over time, stain solutions can become supersaturated, leading to precipitation. Always filter the this compound working solution before each use and prepare fresh solutions regularly.
Contamination of Staining Solution Debris or carryover from previous reagents can cause the dye to precipitate. Use clean glassware and ensure proper rinsing between steps.
Inadequate Rinsing Insufficient rinsing after staining can leave excess dye on the slide, which may precipitate during dehydration. Thoroughly rinse slides with distilled water or the recommended buffer after the staining step.

The logical relationship for preventing precipitate is illustrated below.

G Preventing Precipitate Formation goal Clean, Crisp Staining filter_stain Filter Stain Before Use goal->filter_stain fresh_solution Prepare Fresh Stain Regularly goal->fresh_solution clean_glassware Use Clean Glassware goal->clean_glassware proper_rinsing Thorough Rinsing After Staining goal->proper_rinsing

Caption: Key steps to prevent precipitate formation.

Issue 3: Inappropriate Staining Intensity (Too Dark or Too Light)

Question: The this compound staining is either too dark and obscuring cellular detail, or too faint to be useful. How can I adjust the staining intensity?

Answer: Staining intensity can be modulated by adjusting several parameters in your protocol.

Potential Causes and Solutions:

Staining IssuePotential CauseSolution
Overstaining (Too Dark) Staining time is too long, or the stain concentration is too high.Decrease the incubation time in the this compound solution. If the problem persists, dilute the staining solution.
Understaining (Too Light) Staining time is too short, the stain is too dilute, or the pH of the staining solution is not optimal.Increase the staining time. If necessary, use a higher concentration of the dye. Verify and adjust the pH of the staining solution to the optimal acidic range.

Experimental Protocols

While a specific, validated protocol for this compound in a particular histological application was not found in the initial search, a general protocol for acid dye staining can be adapted. It is crucial to optimize the timings and concentrations for your specific tissue and application.

General Staining Protocol with this compound as a Counterstain

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of Xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Rinse in running tap water for 5 minutes.

    • Rinse in distilled water.

  • Nuclear Staining (e.g., Hematoxylin):

    • Stain in a suitable hematoxylin solution (e.g., Weigert's iron hematoxylin) for 5-10 minutes.

    • Rinse in running tap water for 5-10 minutes.

    • Differentiate in 1% acid alcohol if necessary.

    • "Blue" the sections in a suitable bluing agent or running tap water.

    • Rinse in distilled water.

  • Primary Acidic Staining (if applicable, e.g., in a trichrome method):

    • Stain with a red dye solution (e.g., Biebrich scarlet-acid fuchsin) for 10-15 minutes.

    • Rinse briefly in distilled water.

  • Differentiation and Mordanting (if applicable):

    • Treat with a phosphotungstic/phosphomolybdic acid solution for 10-15 minutes.

    • This step removes the red dye from collagen, preparing it for the green counterstain.

  • This compound Counterstaining:

    • Prepare a 0.5% this compound solution in 1% acetic acid. Filter before use.

    • Transfer slides directly into the this compound solution for 5-10 minutes (timing may require optimization).

    • Rinse briefly in 1% acetic acid.

  • Dehydration and Clearing:

    • Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.

    • Clear in two changes of xylene for 3 minutes each.

  • Coverslipping:

    • Mount with a resinous mounting medium.

This protocol is a general guideline and should be optimized for your specific experimental needs.

References

Technical Support Center: C.I. Acid Green 27 Fluorescence and Mounting Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of C.I. Acid Green 27 in fluorescence microscopy, with a specific focus on the impact of mounting media on its fluorescent signal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence microscopy?

This compound is a synthetic, water-soluble dye belonging to the anthraquinone class.[1][2][3] It is utilized in biological research for staining specimens to enhance the visibility of cellular structures under a microscope due to its fluorescent properties.[1] Its vibrant green color and stability make it a versatile tool for various imaging applications.[1]

Q2: How does the choice of mounting medium affect the fluorescence of this compound?

The mounting medium can significantly impact the fluorescent signal of this compound in several ways:

  • pH: The pH of the mounting medium can influence the fluorescence emission of many fluorophores. Many mounting media are formulated to be slightly alkaline to enhance fluorescence.

  • Refractive Index (RI): A mismatch between the refractive index of the mounting medium and the microscope objective can cause spherical aberration, leading to a loss of axial resolution and a dimmer image. Matching the RI of the mounting medium to that of the immersion oil (typically ~1.52) can improve image quality.

  • Antifade Reagents: Many mounting media contain antifade reagents to protect fluorophores from photobleaching caused by exposure to excitation light. However, some antifade agents, like p-phenylenediamine (PPD), can cause autofluorescence, particularly with blue/green fluorophores, and may not be ideal for this compound.

  • Chemical Compatibility: The chemical composition of the mounting medium should be compatible with the fluorescent dye being used to avoid quenching the fluorescence.

Q3: What is the difference between aqueous and non-aqueous mounting media, and which is better for this compound?

  • Aqueous mounting media are water-based and are generally preferred for preserving the fluorescence of dyes optimized for aqueous environments. They are ideal for immediate imaging after mounting.

  • Non-aqueous (solvent-based) mounting media require the dehydration of the sample before use but offer long-term preservation of the specimen.

For this compound, an aqueous mounting medium with an appropriate antifade reagent is likely the best choice to maximize signal brightness and stability during imaging.

Q4: What is photobleaching and how can I minimize it when imaging this compound?

Photobleaching is the irreversible fading of a fluorescent signal upon exposure to excitation light. To minimize photobleaching of this compound:

  • Use a high-quality mounting medium containing an antifade reagent.

  • Minimize the exposure time and intensity of the excitation light.

  • Capture images efficiently and avoid unnecessarily prolonged exposure.

  • Store slides in the dark and at a cool temperature.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Fluorescence Signal Incorrect filter set for this compound.Ensure the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound.
Low concentration of the dye.Optimize the staining protocol to ensure sufficient labeling of the target structure.
pH of the mounting medium is not optimal.Use a mounting medium with a pH buffered to a slightly alkaline range (e.g., pH 8.0-8.5).
Quenching of fluorescence by the mounting medium.Test a different mounting medium, preferably one without p-phenylenediamine (PPD) if using a green fluorophore.
High Background Fluorescence Autofluorescence from the mounting medium.Use a mounting medium specifically formulated for low autofluorescence. Avoid mounting media containing PPD for green fluorophores.
Non-specific binding of the dye.Optimize the staining and washing steps in your protocol to remove unbound dye.
Rapid Fading of Fluorescence (Photobleaching) Mounting medium lacks an antifade reagent.Use a fresh, high-quality mounting medium containing an effective antifade agent like n-propyl gallate (NPG) or commercial formulations.
Excessive exposure to excitation light.Reduce the intensity and duration of light exposure. Use a more sensitive camera if available.
Blurry or Distorted Image Refractive index mismatch.Use a mounting medium with a refractive index that closely matches that of your immersion oil (e.g., ~1.5). High glycerol content (e.g., 90%) can increase the refractive index.
Air bubbles trapped under the coverslip.Be careful during the mounting process to avoid introducing air bubbles.
Coverslip is moving.For non-setting mounting media, seal the edges of the coverslip with nail polish or a commercial sealant.

Quantitative Data Summary

The following table provides a hypothetical example of how to present quantitative data when evaluating the effect of different mounting media on the fluorescence of this compound.

Mounting MediumRefractive IndexInitial Fluorescence Intensity (Arbitrary Units)Signal Half-life (seconds) under Continuous Excitation
Medium A (Aqueous, with Antifade X)1.47125045
Medium B (Aqueous, with Antifade Y)1.47118090
Medium C (Glycerol-based, 90%)1.47140075
Medium D (RI matched to oil, 1.52)1.52135085
PBS (Control) 1.3395015

Experimental Protocols

Protocol for Evaluating the Effect of Mounting Medium on this compound Fluorescence

Objective: To determine the optimal mounting medium for preserving the fluorescence signal of this compound in a biological sample.

Materials:

  • Biological samples stained with this compound

  • A selection of mounting media to be tested (e.g., aqueous with different antifade agents, glycerol-based, RI-matched)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets for this compound

  • Image analysis software

Methodology:

  • Sample Preparation: Prepare multiple slides of your this compound-stained samples. Ensure consistent staining across all samples.

  • Mounting:

    • For each mounting medium being tested, place a small drop onto a stained sample on a microscope slide.

    • Carefully lower a coverslip over the sample, avoiding air bubbles.

    • If using a non-setting medium, you may choose to seal the edges of the coverslip.

    • Allow setting media to cure according to the manufacturer's instructions.

  • Image Acquisition:

    • Using a fluorescence microscope, locate a representative area of the sample for each mounting medium.

    • Use consistent microscope settings (e.g., objective, excitation intensity, exposure time) for all slides.

    • Capture an initial image to measure the starting fluorescence intensity.

    • Subject the sample to continuous excitation light and capture images at regular intervals (e.g., every 10 seconds) to measure the rate of photobleaching.

  • Data Analysis:

    • Use image analysis software to quantify the mean fluorescence intensity of the stained structures in each image.

    • Plot the fluorescence intensity against time for each mounting medium.

    • Calculate the initial fluorescence intensity and the half-life of the fluorescent signal (the time it takes for the intensity to decrease by 50%).

    • Compare the results to identify the mounting medium that provides the brightest initial signal and the greatest photostability.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_mount Mounting cluster_image Image Acquisition & Analysis cluster_results Results Stain Stain Sample with This compound Wash Wash to Remove Excess Dye Stain->Wash Mount_A Mount in Medium A Wash->Mount_A Divide Samples Mount_B Mount in Medium B Wash->Mount_B Divide Samples Mount_C Mount in Medium C Wash->Mount_C Divide Samples Acquire Acquire Images (Time-lapse) Mount_A->Acquire Mount_B->Acquire Mount_C->Acquire Analyze Quantify Fluorescence Intensity & Photobleaching Acquire->Analyze Compare Compare Performance of Mounting Media Analyze->Compare Select Select Optimal Mounting Medium Compare->Select

Caption: Workflow for selecting an optimal mounting medium for this compound.

Factors_Affecting_Fluorescence cluster_medium Mounting Medium Properties cluster_protocol Experimental Conditions Fluorescence This compound Fluorescence Signal pH pH pH->Fluorescence RI Refractive Index RI->Fluorescence Antifade Antifade Reagents Antifade->Fluorescence Viscosity Viscosity Viscosity->Fluorescence Excitation Excitation Light (Intensity & Duration) Excitation->Fluorescence Staining Staining Protocol Staining->Fluorescence

References

Validation & Comparative

A Comparative Guide to C.I. Acid Green 27 and Fast Green FCF for Collagen Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of C.I. Acid Green 27 and Fast Green FCF for the histological staining of collagen. The selection of an appropriate green dye is critical for accurately differentiating and quantifying collagen in tissue samples, which is essential in fields such as fibrosis research, tissue engineering, and pathology. This document outlines the chemical properties, staining mechanisms, and experimental protocols for both dyes, supported by available data to aid in your selection process.

At a Glance: Key Differences

FeatureThis compoundFast Green FCF
Synonyms Weak Acid Green AG, Acid Green GSFood Green 3, FD&C Green No. 3
C.I. Number 6158042053
Molecular Formula C₃₄H₃₂N₂Na₂O₈S₂[1][2][3]C₃₇H₃₄N₂Na₂O₁₀S₃[4]
Molecular Weight 706.74 g/mol [1]808.85 g/mol
Molecular Structure AnthraquinoneTriarylmethane
Absorption Max (λmax) Not specified in histological context~625 nm
Primary Use in Collagen Staining Primarily a textile and food dye; used in biological staining for general tissue structures.Widely used as a counterstain for non-collagenous proteins (e.g., with Sirius Red) and to stain collagen in trichrome methods.
Staining Context Used for providing vibrant green hues to fabrics and in laboratories for staining biological specimens to enhance cellular structure visibility.A key component in Masson's trichrome and Gomori's one-step trichrome stains; also integral to the Sirius Red/Fast Green quantitative assay.

Introduction to Collagen Staining Dyes

Accurate visualization and quantification of collagen are paramount in studying the extracellular matrix in both normal physiological and pathological conditions. Histological staining remains a fundamental technique for this purpose. Green dyes are frequently employed in trichrome and other differential staining methods to provide a stark contrast to other tissue components, which are typically stained red or blue.

Fast Green FCF is a well-established and versatile dye in histology, recognized for its brilliant green color and its role in widely used staining protocols like Masson's trichrome. It can be used to stain collagen directly or as a counterstain for non-collagenous elements, depending on the specific technique.

This compound is a synthetic dye also known for its vibrant green hue. While it finds extensive application in the textile and food industries, its use in specific collagen staining protocols is less documented compared to Fast Green FCF. It is utilized in biological staining for enhancing the visibility of cellular structures.

Mechanism of Staining

Both this compound and Fast Green FCF are anionic (acid) dyes. Their staining mechanism relies on the electrostatic interaction between the negatively charged sulfonic acid groups on the dye molecules and the positively charged amino groups present in tissue proteins, such as collagen, under acidic conditions. The specificity of these dyes is highly dependent on factors like the pH of the staining solution, the size and charge of the dye molecules, and the presence of other reagents like mordants (e.g., phosphomolybdic or phosphotungstic acid).

In staining methods like Masson's trichrome, the differential staining is based on the principle that dyes of different molecular sizes penetrate tissues of varying densities differently. It is suggested that in trichrome staining, the larger, more charged dye molecule will bind to the more loosely packed collagen, replacing smaller dye molecules. When used with Sirius Red, Fast Green FCF binds to non-collagenous proteins, while the larger Sirius Red molecule preferentially binds to collagen.

Experimental Performance and Applications

Direct quantitative comparisons of this compound and Fast Green FCF for collagen staining are limited in published literature. However, the performance and applications of Fast Green FCF are well-documented.

Fast Green FCF is noted for its brilliant color and is less prone to fading compared to other green dyes like Light Green SF yellowish, making it a recommended substitute in Masson's trichrome. It is a crucial component of the Sirius Red/Fast Green staining method, which allows for the semi-quantitative analysis of collagen and non-collagenous proteins. This method is considered more sensitive for both qualitative and quantitative evaluation of collagen fibers compared to Sirius Red alone or van Gieson staining.

This compound is described as a vibrant dye with good stability and resistance to fading. Its application in biological research includes use as a pH indicator and in fluorescence microscopy. While it is used for staining biological specimens, specific protocols and performance data for collagen staining are not as readily available as for Fast Green FCF.

Experimental Protocols

Fast Green FCF Staining Protocols

1. Masson's Trichrome Stain

This is a classic three-color staining procedure used to differentiate collagen from muscle and other tissues.

  • Reagents:

    • Weigert's Iron Hematoxylin

    • Biebrich Scarlet-Acid Fuchsin Solution

    • Phosphomolybdic/Phosphotungstic Acid Solution

    • Fast Green FCF Solution (0.1% in 1% acetic acid)

    • 1% Acetic Acid Solution

  • Procedure:

    • Deparaffinize and rehydrate tissue sections to distilled water.

    • Mordant in Bouin's fluid (optional, for improved staining quality).

    • Stain nuclei with Weigert's iron hematoxylin for 10 minutes.

    • Wash in running tap water.

    • Stain with Biebrich Scarlet-Acid Fuchsin solution.

    • Rinse in distilled water.

    • Treat with phosphomolybdic/phosphotungstic acid solution for 5-10 minutes.

    • Stain with Fast Green FCF solution.

    • Differentiate in 1% acetic acid solution.

    • Dehydrate through graded alcohols, clear in xylene, and mount.

  • Expected Results:

    • Nuclei: Black

    • Cytoplasm, Muscle: Red

    • Collagen: Green

2. Sirius Red/Fast Green Staining for Collagen Quantification

This method is used for the semi-quantitative analysis of collagen and non-collagenous proteins.

  • Reagents:

    • Sirius Red/Fast Green Staining Solution

    • Dye Extraction Buffer (e.g., 0.1 N NaOH in absolute methanol)

  • Procedure:

    • Deparaffinize and rehydrate tissue sections to distilled water.

    • Incubate sections in the Sirius Red/Fast Green staining solution for 30 minutes.

    • Wash with distilled water to remove excess stain.

    • For qualitative observation, dehydrate, clear, and mount the sections.

    • For quantification, elute the bound dye using the Dye Extraction Buffer.

    • Read the optical density of the eluted solution at 540 nm (for Sirius Red) and 605 nm (for Fast Green) using a spectrophotometer.

Visualizing Experimental Workflows

Massons_Trichrome_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate Mordant Mordant (Optional) Deparaffinize->Mordant Stain_Nuclei Stain Nuclei (Weigert's Hematoxylin) Mordant->Stain_Nuclei Wash1 Wash Stain_Nuclei->Wash1 Stain_Cytoplasm Stain Cytoplasm (Biebrich Scarlet-Acid Fuchsin) Wash1->Stain_Cytoplasm Rinse1 Rinse Stain_Cytoplasm->Rinse1 Differentiate_Mordant Differentiate/Mordant (Phosphomolybdic/Tungstic Acid) Rinse1->Differentiate_Mordant Stain_Collagen Stain Collagen (Fast Green FCF) Differentiate_Mordant->Stain_Collagen Differentiate_Final Differentiate (Acetic Acid) Stain_Collagen->Differentiate_Final Dehydrate Dehydrate Differentiate_Final->Dehydrate Clear Clear Dehydrate->Clear Mount Mount Clear->Mount

Caption: Workflow for Masson's Trichrome Staining.

Sirius_Red_Fast_Green_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis cluster_qual cluster_quant Prep Deparaffinize & Rehydrate Tissue Sections Stain Incubate in Sirius Red/Fast Green Solution Prep->Stain Wash Wash with Distilled Water Stain->Wash Qualitative Qualitative Analysis Wash->Qualitative Quantitative Quantitative Analysis Wash->Quantitative Dehydrate Dehydrate Qualitative->Dehydrate Elute Elute Dye Quantitative->Elute Clear Clear Dehydrate->Clear Mount Mount & Observe Clear->Mount Spectro Spectrophotometry (540nm & 605nm) Elute->Spectro Calculate Calculate Protein Content Spectro->Calculate

Caption: Workflow for Sirius Red/Fast Green Staining.

Conclusion

Both this compound and Fast Green FCF are effective green anionic dyes. For researchers specifically focused on collagen staining, Fast Green FCF is the more versatile and well-documented choice. Its established role in quantitative assays like the Sirius Red/Fast Green method makes it an invaluable tool for quantifying collagen and non-collagenous proteins. Furthermore, its performance in the widely used Masson's trichrome stain is well-established, providing bright and stable staining of collagen.

This compound serves as a suitable alternative for general biological staining, offering a vibrant green color. However, there is a comparative lack of readily available quantitative data and specific, optimized protocols for its use in collagen staining when directly compared to Fast Green FCF. Researchers requiring robust, reproducible, and quantifiable collagen staining would likely benefit from the well-established protocols and known performance of Fast Green FCF.

References

A Comparative Guide to Green Counterstains in Trichrome Staining: C.I. Acid Green 27 vs. Light Green SF Yellowish

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in histological analysis, the Masson's trichrome stain is an indispensable technique for differentiating between cellular and connective tissue components. A critical step in this method is the use of a green counterstain to visualize collagen fibers. The choice of this green dye is paramount for achieving high-contrast, publication-quality images. This guide provides a detailed comparison of the traditional and widely used Light Green SF Yellowish against the less conventional C.I. Acid Green 27.

While Light Green SF Yellowish is a well-established and validated reagent in numerous trichrome protocols, this compound is not typically employed in this histological application. This comparison, therefore, draws upon the extensive data available for Light Green SF Yellowish and the known chemical properties of this compound to provide a comprehensive overview for informed reagent selection.

At a Glance: Key Differences

FeatureThis compoundLight Green SF Yellowish
C.I. Number 61580[1]42095[2][3]
Molecular Structure Anthraquinone[1][4]Triarylmethane
Primary Application Dyeing and pigmentation in textiles, food, and biological researchStandard counterstain for collagen in Masson's Trichrome
Histological Use Not established for trichrome stainingWidely used in histology and cytology
Photostability Recognized for stability and resistance to fading in industrial applicationsProne to fading over time
Color Blue light greenGreen

Performance and Application Insights

Light Green SF Yellowish has long been the gold standard for staining collagen in Masson's trichrome protocols, particularly in North America. Its utility is well-documented, providing a vibrant green contrast that clearly delineates collagen fibers from the red-stained muscle and cytoplasm and dark nuclei. However, a significant drawback of Light Green SF Yellowish is its propensity to fade over time, which can be a considerable issue for archival slides or for studies requiring long-term review. For applications where long-term color stability is crucial, Fast Green FCF is often recommended as a more brilliant and less fade-prone alternative.

This compound , on the other hand, is a synthetic dye primarily used in the textile, paper, and food industries due to its excellent solubility and strong adherence to fibers. While it is used in some biological staining applications and as a pH indicator, its use as a counterstain in trichrome protocols is not documented in the scientific literature. Its chemical structure, an anthraquinone, differs from the triarylmethane structure of Light Green SF Yellowish. Although noted for its stability in industrial applications, its performance and staining characteristics within a complex histological staining procedure like Masson's trichrome are unknown.

Experimental Protocols

A standard experimental protocol for Masson's Trichrome staining using Light Green SF Yellowish is provided below. Due to the lack of established use, a protocol for this compound in this context cannot be provided.

Masson's Trichrome Staining Protocol with Light Green SF Yellowish

This protocol is a widely accepted method for differentiating collagen and muscle fibers.

Solutions:

  • Bouin's Fluid

  • Weigert's Iron Hematoxylin

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphotungstic/Phosphomolybdic Acid Solution

  • Light Green SF Yellowish Solution (2% aqueous)

  • 0.5% Acetic Acid Solution

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.

  • Rinse in running tap water until the yellow color disappears.

  • Stain in Weigert's iron hematoxylin for 10 minutes.

  • Rinse in running tap water for 10 minutes.

  • Stain in Biebrich Scarlet-Acid Fuchsin solution for 15 minutes.

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Stain in Light Green SF Yellowish solution for 5 minutes.

  • Differentiate briefly in 1% acetic acid solution for 1 minute.

  • Dehydrate quickly through graded alcohols.

  • Clear in xylene and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, keratin, muscle fibers: Red

  • Collagen and mucus: Green

Visualizing the Comparison and Workflow

To further clarify the established workflow of Masson's Trichrome with Light Green SF Yellowish and the logical comparison between the two dyes, the following diagrams are provided.

MassonTrichromeWorkflow cluster_prep Tissue Preparation cluster_staining Staining Steps cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate Mordant Mordant in Bouin's Fluid Deparaffinize->Mordant Nuclear_Stain Stain Nuclei (Weigert's Hematoxylin) Mordant->Nuclear_Stain Cytoplasm_Stain Stain Cytoplasm/Muscle (Biebrich Scarlet-Acid Fuchsin) Nuclear_Stain->Cytoplasm_Stain Differentiate1 Differentiate (Phosphotungstic/Molybdic Acid) Cytoplasm_Stain->Differentiate1 Collagen_Stain Stain Collagen (Light Green SF Yellowish) Differentiate1->Collagen_Stain Differentiate2 Differentiate (Acetic Acid) Collagen_Stain->Differentiate2 Dehydrate Dehydrate Differentiate2->Dehydrate Clear Clear & Mount Dehydrate->Clear DyeComparison cluster_lgsfy Light Green SF Yellowish cluster_ag27 This compound LGSFY_Use Established Use in Trichrome Staining LGSFY_Pros Pros: - Vibrant green for collagen - Well-documented protocols LGSFY_Use->LGSFY_Pros LGSFY_Cons Cons: - Prone to fading LGSFY_Use->LGSFY_Cons Conclusion Conclusion: Light Green SF Yellowish is the standard. This compound is not a validated alternative. LGSFY_Use->Conclusion AG27_Use No Established Use in Trichrome Staining AG27_Apps Primary Applications: - Textiles - Food Industry AG27_Use->AG27_Apps AG27_Histology Histological Performance: - Data unavailable AG27_Use->AG27_Histology AG27_Use->Conclusion

References

A Comparative Analysis of Wool Dyeing Kinetics: C.I. Acid Green 27 versus Acid Green 25

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and professionals in drug development, examining the kinetic and thermodynamic performance of C.I. Acid Green 27 and Acid Green 25 in wool dyeing applications. This document provides a detailed comparison of their chemical properties, dyeing behavior, and the experimental protocols for their evaluation.

The selection of appropriate dyes is a critical aspect of textile chemistry and material science, with implications for product performance and manufacturing efficiency. Within the realm of protein fiber dyeing, this compound and Acid Green 25 are two commonly utilized anthraquinone dyes. While both impart a green hue to substrates like wool, their distinct chemical structures lead to significant differences in their dyeing kinetics and overall performance. This guide presents a comparative analysis of these two dyes, supported by available experimental data, to aid researchers in selecting the optimal dye for their specific applications.

Physicochemical Properties

A fundamental understanding of the molecular characteristics of each dye is essential to comprehend their dyeing behavior. This compound is characterized by the presence of butyl groups, which impart a greater hydrophobic character compared to the methyl groups present in C.I. Acid Green 25. This difference in hydrophobicity is a key determinant of their interaction with wool fibers in an aqueous dyebath.

PropertyThis compoundC.I. Acid Green 25
C.I. Name Acid Green 27Acid Green 25
C.I. Number 6158061570
Molecular Formula C₃₄H₃₂N₂Na₂O₈S₂C₂₈H₂₀N₂Na₂O₈S₂
Molecular Weight 706.74 g/mol 622.58 g/mol
Chemical Structure Anthraquinone with butyl side chainsAnthraquinone with methyl side chains
Hydrophilicity Less hydrophilicMore hydrophilic
Partition Coefficient 1.34.2

Wool Dyeing Kinetics: A Comparative Overview

The rate at which a dye is absorbed by a fiber is a critical parameter in industrial dyeing processes, impacting both efficiency and the final quality of the textile. The dyeing of wool with acid dyes is a complex process governed by the diffusion of dye molecules from the dyebath to the fiber surface, followed by their penetration into the fiber interior.

A key differentiator in the dyeing kinetics of Acid Green 27 and Acid Green 25 is their relative hydrophobicity. Acid Green 25, being more hydrophilic, exhibits a higher affinity for the aqueous phase of the dyebath. In contrast, the less hydrophilic nature of Acid Green 27 results in a greater propensity to move from the polar aqueous environment to the less polar environment of the wool fiber. This fundamental difference is reflected in their dyeing rates.

Table 2: Comparative Dyeing Kinetics on Wool

Kinetic ParameterThis compoundC.I. Acid Green 25
Relative Dyeing Rate FasterSlower
Hydrophobicity HigherLower
Affinity for Wool HighModerate
Kinetic Model (Typical) Pseudo-second-orderPseudo-second-order

Note: The relative dyeing rates are inferred from qualitative and graphical data. The suitability of the pseudo-second-order kinetic model is based on typical findings for acid dye sorption on wool, which suggests that the rate-limiting step is chemisorption.

Experimental Protocol for Kinetic Analysis

To quantitatively assess the dyeing kinetics of acid dyes on wool, a standardized experimental protocol is necessary. The following methodology outlines a typical procedure for determining the rate of dye uptake.

Materials and Reagents
  • Scoured wool yarn

  • This compound and C.I. Acid Green 25

  • Sodium sulfate (Glauber's salt)

  • Sulfuric acid

  • Distilled water

  • Laboratory-scale dyeing machine

  • UV-Vis Spectrophotometer

Dyeing Procedure
  • Preparation of Dyebaths: Prepare individual dyebaths for each dye at a specified concentration (e.g., 1% on the weight of fiber, o.w.f.). The liquor ratio (ratio of the volume of dye solution to the weight of the fiber) should be kept constant (e.g., 40:1).

  • pH Adjustment: Adjust the pH of the dyebaths to a desired acidic level (e.g., pH 4-5) using sulfuric acid.

  • Dyeing Process:

    • Introduce the wetted wool yarn into the dyebath at an initial temperature of 40°C.

    • Add a leveling agent, such as sodium sulfate (e.g., 5% o.w.f.), to promote even dye distribution.

    • Raise the temperature of the dyebath to the target dyeing temperature (e.g., 90°C) at a controlled rate (e.g., 2°C/minute).

    • Maintain the dyeing at this temperature for a set duration (e.g., 60 minutes).

  • Sampling: At regular time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw a small aliquot of the dyebath.

  • Spectrophotometric Analysis: Measure the absorbance of the withdrawn samples at the wavelength of maximum absorbance (λmax) for each dye using a UV-Vis spectrophotometer. The concentration of the dye remaining in the dyebath can be determined using a pre-established calibration curve.

  • Calculation of Dye Exhaustion: The percentage of dye exhaustion (E%) at each time point can be calculated using the following equation:

    E% = [(C₀ - Cₜ) / C₀] x 100

    where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.

Kinetic Modeling

The experimental data can be analyzed using various kinetic models to determine the rate constants and understand the mechanism of dye sorption. The pseudo-first-order and pseudo-second-order models are commonly employed.

  • Pseudo-First-Order Model: log(qₑ - qₜ) = log(qₑ) - (k₁/2.303)t

  • Pseudo-Second-Order Model: t/qₜ = 1/(k₂qₑ²) + t/qₑ

Where:

  • qₑ and qₜ are the amounts of dye adsorbed per unit mass of wool (mg/g) at equilibrium and at time t, respectively.

  • k₁ (min⁻¹) and k₂ (g/mg·min) are the rate constants for the pseudo-first-order and pseudo-second-order models, respectively.

By plotting the appropriate variables, the rate constants can be determined from the slope and intercept of the resulting linear plots.

Visualizing the Process and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the dyes' properties and their dyeing kinetics.

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis prep_wool Scour Wool Yarn add_wool Add Wool to Dyebath prep_wool->add_wool prep_dye Prepare Dyebaths (AG27 & AG25) prep_dye->add_wool add_reagents Add H₂SO₄ & Na₂SO₄ add_wool->add_reagents heat Ramp & Hold Temperature add_reagents->heat sampling Withdraw Aliquots Over Time heat->sampling measurement Measure Absorbance (UV-Vis) sampling->measurement calculation Calculate Dye Exhaustion measurement->calculation modeling Apply Kinetic Models calculation->modeling

Experimental workflow for kinetic analysis of wool dyeing.

logical_relationship cluster_ag27 This compound cluster_ag25 C.I. Acid Green 25 ag27_prop Less Hydrophilic (Butyl Groups) ag27_kinetics Faster Dyeing Rate ag27_prop->ag27_kinetics leads to ag25_kinetics Slower Dyeing Rate ag25_prop More Hydrophilic (Methyl Groups) ag25_prop->ag25_kinetics leads to

Relationship between dye properties and dyeing kinetics.

Conclusion

The selection between this compound and Acid Green 25 for wool dyeing applications should be guided by the desired kinetic profile. The less hydrophilic nature of Acid Green 27, attributed to its butyl side chains, generally results in a faster rate of dyeing compared to the more hydrophilic Acid Green 25. For applications where rapid dyebath exhaustion and shorter processing times are paramount, Acid Green 27 may be the preferred choice. Conversely, the slower dyeing rate of Acid Green 25 might offer better control over the dyeing process, potentially leading to more level and uniform coloration, especially in lighter shades.

Researchers and professionals are encouraged to conduct their own kinetic studies using the outlined experimental protocol to obtain precise data for their specific wool substrates and process conditions. This will enable a more informed decision-making process, leading to optimized dyeing performance and high-quality final products.

A Comparative Guide to Green Counterstains in Histology: C.I. Acid Green 27 vs. Common Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of histology, the choice of a counterstain is critical for achieving optimal contrast and reliable, reproducible results. While a variety of green counterstains are available, a quantitative comparison of their performance can be challenging due to a lack of direct comparative studies. This guide provides an objective comparison of C.I. Acid Green 27 against two commonly used alternatives, Fast Green FCF (C.I. 42053) and Light Green SF Yellowish (C.I. 42095), with a focus on the quantitative analysis of staining intensity.

While direct comparative experimental data for this compound is limited in the available literature, this guide synthesizes known properties and presents a hypothetical, yet plausible, quantitative analysis to aid in the selection of the most appropriate green counterstain for your research needs.

Quantitative Staining Performance

To provide a framework for comparison, the following table summarizes hypothetical quantitative data for the three green acid dyes. This data is based on the general understanding that Fast Green FCF is a more brilliant and stable dye than Light Green SF Yellowish. This compound, an anthraquinone dye, is presented here as a competent but less commonly characterized alternative in a histological context.

Parameter This compound Fast Green FCF Light Green SF Yellowish
Mean Staining Intensity (Arbitrary Units) 185 ± 12210 ± 10170 ± 15
Signal-to-Noise Ratio 354530
Photostability (% Intensity Loss after 1h) 8%5%15%
Staining Time (minutes) 10 - 155 - 1010 - 15

This data is hypothetical and intended for comparative purposes only.

Experimental Protocols

Detailed methodologies are crucial for reproducible staining and accurate quantitative analysis. The following protocols are provided for formalin-fixed, paraffin-embedded tissue sections.

Staining Protocol: this compound
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 5 minutes each.

    • Transfer through descending grades of ethanol (100%, 95%, 70%): 3 minutes each.

    • Rinse in distilled water.

  • Staining:

    • Prepare a 0.2% solution of this compound in 0.2% glacial acetic acid.

    • Immerse slides in the staining solution for 10-15 minutes.

  • Differentiation:

    • Briefly rinse in distilled water.

    • Dip slides in 0.2% acetic acid for a few seconds to remove excess stain.

  • Dehydration and Mounting:

    • Transfer through ascending grades of ethanol (70%, 95%, 100%): 3 minutes each.

    • Clear in xylene: 2 changes for 5 minutes each.

    • Mount with a permanent mounting medium.

Staining Protocol: Fast Green FCF
  • Deparaffinization and Rehydration:

    • Follow the same procedure as for this compound.

  • Staining:

    • Prepare a 0.1% solution of Fast Green FCF in distilled water with 0.1% glacial acetic acid.

    • Immerse slides in the staining solution for 5-10 minutes.[1]

  • Differentiation:

    • Rinse briefly in 1% acetic acid.[1]

  • Dehydration and Mounting:

    • Follow the same procedure as for this compound.

Staining Protocol: Light Green SF Yellowish
  • Deparaffinization and Rehydration:

    • Follow the same procedure as for this compound.

  • Staining:

    • Prepare a 0.2% solution of Light Green SF Yellowish in distilled water with 0.2 ml of glacial acetic acid per 100 ml.[2]

    • Immerse slides in the staining solution for 10-15 minutes.

  • Differentiation:

    • Briefly rinse in distilled water.

  • Dehydration and Mounting:

    • Follow the same procedure as for this compound.

Quantitative Analysis of Staining Intensity Using ImageJ

ImageJ is a powerful, open-source image processing program that can be used for the quantitative analysis of histological staining.

Protocol for ImageJ Analysis:
  • Image Acquisition:

    • Acquire digital images of the stained slides using a light microscope with a digital camera.

    • Ensure consistent lighting, magnification, and resolution for all images to be compared.

  • Color Deconvolution:

    • Open the image in ImageJ.

    • Navigate to Image > Color > Colour Deconvolution.

    • Select the appropriate stain vector from the dropdown menu (e.g., 'H&E'). If a specific vector for your green stain is not available, you may need to determine it empirically. This will separate the image into different channels corresponding to each stain.

  • Set Measurements:

    • Navigate to Analyze > Set Measurements.

    • Select 'Mean gray value', 'Standard deviation', and 'Integrated density'.

  • Thresholding:

    • Select the image channel corresponding to the green stain.

    • Navigate to Image > Adjust > Threshold.

    • Adjust the threshold to select the stained area of interest.

  • Measurement:

    • Navigate to Analyze > Measure to obtain the quantitative data for the selected area.

    • For signal-to-noise ratio, measure the mean intensity of the stained area (signal) and an unstained background area (noise).

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been generated using Graphviz.

Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining cluster_analysis Analysis Fixation Fixation (Formalin) Embedding Embedding (Paraffin) Fixation->Embedding Sectioning Sectioning (5µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Stain Staining (Acid Green Dye) Deparaffinization->Stain Differentiation Differentiation (Acetic Acid) Stain->Differentiation Dehydration Dehydration & Mounting Differentiation->Dehydration Imaging Image Acquisition Dehydration->Imaging Quantification Quantitative Analysis (ImageJ) Imaging->Quantification

General Histological Staining Workflow

ImageJ_Workflow Start Open Image in ImageJ ColorDeconvolution Color Deconvolution (Image > Color > Colour Deconvolution) Start->ColorDeconvolution SetMeasurements Set Measurements (Analyze > Set Measurements) ColorDeconvolution->SetMeasurements Thresholding Thresholding (Image > Adjust > Threshold) SetMeasurements->Thresholding Measure Measure (Analyze > Measure) Thresholding->Measure Data Quantitative Data Measure->Data

Quantitative Analysis Workflow in ImageJ

References

Quantitative Validation of C.I. Acid Green 27 as a Fluorescent Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The selection of a fluorescent marker is critically dependent on its photophysical properties. Key parameters include the excitation and emission maxima (λex and λem), which dictate filter and laser compatibility; the quantum yield (Φ), a measure of the efficiency of fluorescence; and photostability, the resistance to photobleaching upon illumination. The following table summarizes the available quantitative data for C.I. Acid Green 27, FITC, and Alexa Fluor 488.

PropertyThis compoundFluorescein Isothiocyanate (FITC)Alexa Fluor 488
Excitation Maximum (λex) ~644 nm (in H₂O)~495 nm~495 nm[2]
Emission Maximum (λem) Not Available~519 nm~519 nm[2]
Quantum Yield (Φ) Not Available~0.5[3]~0.92
Photostability Not AvailableProne to photobleachingHigh photostability, significantly more photostable than FITC[2]

Note: The excitation maximum for this compound is based on its maximum absorption wavelength. Quantitative data for its emission maximum, quantum yield, and a specific measure of photostability (e.g., photobleaching half-life) are not currently available in the reviewed literature.

Experimental Protocols for Fluorescent Marker Validation

To quantitatively validate a fluorescent marker like this compound, a series of standardized experiments should be performed. The following protocols outline the methodologies for determining the key performance parameters.

Determination of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the fluorescent marker in a suitable solvent (e.g., phosphate-buffered saline, PBS, for biological applications). The concentration should be low enough to avoid inner filter effects.

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Excitation Spectrum: Set the emission monochromator to an estimated emission wavelength and scan a range of excitation wavelengths. The peak of the resulting spectrum is the excitation maximum (λex).

  • Emission Spectrum: Set the excitation monochromator to the determined λex and scan a range of emission wavelengths. The peak of this spectrum is the emission maximum (λem).

Measurement of Fluorescence Quantum Yield (Φ)

Objective: To determine the efficiency of the fluorescent marker in converting absorbed light into emitted light.

Methodology (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the test sample. For green-emitting dyes, Fluorescein or Rhodamine 6G are common standards.

  • Sample and Standard Preparation: Prepare a series of dilutions for both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure linearity.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission curve for each sample and standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.

    • The quantum yield of the test sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Assessment of Photostability

Objective: To quantify the rate of photobleaching of the fluorescent marker under specific illumination conditions.

Methodology:

  • Sample Preparation: Prepare a sample of the fluorescent marker, for instance, by labeling a protein or immobilizing it on a glass slide.

  • Microscopy Setup: Use a fluorescence microscope with a defined light source (e.g., a laser of a specific wavelength and power) and a sensitive detector (e.g., a CCD camera or a photomultiplier tube).

  • Image Acquisition:

    • Acquire an initial image (t=0) of the fluorescent sample using a defined set of imaging parameters (excitation intensity, exposure time, etc.).

    • Continuously illuminate the sample with the excitation light.

    • Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This provides a quantitative measure of photostability under the specific experimental conditions.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for validating a quantitative fluorescent marker and a conceptual signaling pathway where such a marker might be employed.

Fluorescent_Marker_Validation_Workflow prep_dye Prepare Dye Solution abs_spec Measure Absorbance Spectra prep_dye->abs_spec time_lapse Time-Lapse Microscopy prep_dye->time_lapse prep_std Prepare Standard Solution prep_std->abs_spec em_spec Measure Emission Spectra abs_spec->em_spec plot_data Plot Intensity vs. Absorbance em_spec->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy analyze_bleach Analyze Photobleaching Rate time_lapse->analyze_bleach

Caption: Experimental workflow for the validation of a quantitative fluorescent marker.

Signaling_Pathway_Example cluster_membrane Cell Membrane receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation ligand Ligand ligand->receptor Binding kinase2 Kinase 2 (Labeled with Fluorescent Marker) kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression Regulation

Caption: Example of a signaling pathway where a fluorescently labeled kinase is tracked.

References

Navigating In Vivo Imaging: A Comparison of C.I. Acid Green 27 and Its Alternatives in Terms of Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxicity of fluorescent dyes used in in vivo imaging. This report provides a comparative analysis of C.I. Acid Green 27 and other common imaging agents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate dyes for live-cell imaging studies.

The selection of a fluorescent dye for in vivo imaging is a critical decision that balances the need for strong signal intensity and photostability with the imperative of minimal cellular toxicity. This guide delves into the cytotoxic profiles of this compound and its alternatives, including cyanine dyes, Indocyanine Green (ICG), and quantum dots, to provide a clear, data-driven comparison for researchers.

Executive Summary

Data Presentation: Comparative Cytotoxicity of In Vivo Imaging Dyes

The following table summarizes the available quantitative data on the cytotoxicity of this compound and its alternatives. It is important to note the variability in cell lines and experimental conditions, which can influence the observed cytotoxicity.

Dye ClassSpecific DyeCell LineIC50 ValueCitation
Anthraquinone Related Anthraquinone DerivativesMDA-MB-231 (human breast cancer)~13-15 µM[1]
MDCK (canine kidney epithelial)~68-79 µM[1]
Cyanine Dyes Cy7Cl (commercial formulation)A549 (human lung carcinoma)Highly cytotoxic at 1 µM[2]
Cy7+ with TPFB- or TRIS- counterionA549 (human lung carcinoma)Significantly reduced cytotoxicity[2]
Indocyanine Green Indocyanine Green (ICG)HRPE (human retinal pigment epithelial)0.062% (24h), 0.041% (48h), 0.035% (72h)[3]
Quantum Dots Composition-dependentVariousToxicity is highly dependent on core/shell materials and surface chemistry. Some formulations can be cytotoxic due to heavy metal ion release.

In-Depth Look at In Vivo Imaging Agents

This compound (Anthraquinone Dye)

This compound belongs to the anthraquinone class of dyes. While direct IC50 values for this specific dye are scarce in published literature, studies on other anthraquinone derivatives suggest that this class of compounds can exhibit significant cytotoxicity. For instance, some anthraquinone derivatives have demonstrated potent anti-cancer activity, which is linked to their cytotoxic nature. It is crucial for researchers considering the use of this compound to conduct thorough cytotoxicity testing for their specific cell lines and experimental conditions.

Cyanine Dyes (Cy5.5, Cy7, Cy7.5)

Cyanine dyes are a popular choice for in vivo imaging due to their near-infrared (NIR) fluorescence properties, which allow for deep tissue penetration. However, their cytotoxicity can be a concern. For example, the commercially available Cy7 chloride (Cy7Cl) has been shown to be highly cytotoxic at a concentration of 1 µM in A549 human lung carcinoma cells. Interestingly, the cytotoxicity of cyanine dyes can be significantly modulated by altering their counterion. Replacing the chloride anion with larger, more charge-delocalized anions like tetrakis(pentafluorophenyl)borate (TPFB-) or tris(pentafluorophenyl)borate (TRIS-) can dramatically reduce cytotoxicity, making them more suitable for live-cell imaging.

Indocyanine Green (ICG)

Indocyanine Green is a clinically approved NIR fluorescent dye that has been used in medical diagnostics for decades. Its cytotoxicity has been evaluated in various cell lines. In human retinal pigment epithelial (HRPE) cells, the IC50 values for ICG were found to be 0.062% for a 24-hour treatment, 0.041% for a 48-hour treatment, and 0.035% for a 72-hour treatment. Other studies have indicated that ICG uptake is concentration and time-dependent and that at concentrations typically used for imaging, it does not have a notable effect on cell survival.

Quantum Dots

Quantum dots (QDs) are semiconductor nanocrystals with unique optical properties, including high brightness and photostability. However, their potential toxicity is a significant concern, primarily due to the composition of their core, which often contains heavy metals like cadmium. The cytotoxicity of QDs is highly dependent on their size, core and shell composition, and surface chemistry. Surface coatings can mitigate the leakage of toxic ions and improve biocompatibility. Researchers using quantum dots must carefully consider the specific formulation and conduct rigorous toxicity assessments.

Experimental Protocols: Assessing Dye Cytotoxicity

A standard method for evaluating the cytotoxicity of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Adherent Cells

1. Cell Seeding:

  • Plate adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

2. Treatment with Dyes:

  • Prepare a series of dilutions of the test dye in culture medium.

  • Remove the old medium from the wells and add 100 µL of the dye dilutions to the respective wells. Include a vehicle control (medium without dye).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

3. MTT Addition:

  • After the incubation period, carefully remove the medium containing the dye.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

4. Formazan Solubilization:

  • Carefully remove the MTT solution.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

5. Absorbance Measurement:

  • Read the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each dye concentration relative to the untreated control cells.

  • Plot the cell viability against the dye concentration to determine the IC50 value (the concentration of the dye that causes 50% inhibition of cell viability).

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows described in this guide.

Cytotoxicity_Assay_Workflow Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Dye Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_dye Add dye dilutions incubation_24h->add_dye incubation_exp Incubate for exposure time (24-72h) add_dye->incubation_exp add_mtt Add MTT solution incubation_exp->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Add solubilization solution incubation_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining dye cytotoxicity.

Signaling_Pathway_of_Cytotoxicity General Signaling Pathway of Dye-Induced Cytotoxicity Dye Cytotoxic Dye Cell_Membrane Cell Membrane Interaction Dye->Cell_Membrane Internalization Internalization Cell_Membrane->Internalization Mitochondrial_Damage Mitochondrial Damage Internalization->Mitochondrial_Damage DNA_Damage DNA Damage Internalization->DNA_Damage ROS_Production ROS Production Mitochondrial_Damage->ROS_Production Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis ROS_Production->DNA_Damage DNA_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: A simplified signaling pathway of dye-induced cytotoxicity.

References

Comparative Analysis of Spectral Overlap: C.I. Acid Green 27 and Common Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Fluorophore Selection

In the realm of fluorescence-based assays and imaging, the selection of appropriate fluorophores is paramount to generating accurate and reproducible data. A critical consideration in multi-color experiments is the spectral overlap between different dyes, which can lead to signal bleed-through and compromised results. This guide provides a comparative analysis of the spectral properties of C.I. Acid Green 27 alongside a selection of widely used fluorophores: Fluorescein isothiocyanate (FITC), Tetramethylrhodamine isothiocyanate (TRITC), Texas Red, Cyanine3 (Cy3), and Cyanine5 (Cy5).

Spectral Properties Comparison

The degree of spectral overlap is determined by the proximity of the excitation and emission spectra of different fluorophores. The following table summarizes the key spectral characteristics of this compound and the other common fluorophores. It is important to note that while absorbance maxima for this compound are available, comprehensive fluorescence emission data is not readily found in the public domain, suggesting it may not be conventionally used as a fluorescent probe in biological applications. The absorbance maximum in the visible range is likely the relevant excitation wavelength for any potential fluorescence.

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)Stokes Shift (nm)
This compound ~644[1]Not AvailableNot Available
FITC 494[2][3]518[2][3]24
TRITC 54757225
Texas Red 59661519
Cy3 55057020
Cy5 65067020

Understanding Spectral Overlap

The potential for spectral overlap occurs when the emission spectrum of one fluorophore (the "donor" in the context of FRET, though not limited to it) overlaps with the excitation spectrum of another (the "acceptor"). This can lead to the acceptor fluorophore being excited by the light emitted from the donor, a phenomenon that can either be harnessed in techniques like Fluorescence Resonance Energy Transfer (FRET) or become a source of interference in multiplexed assays. The diagram below illustrates the concept of spectral overlap between two hypothetical fluorophores.

Conceptual Diagram of Spectral Overlap cluster_0 Fluorophore A (Donor) cluster_1 Fluorophore B (Acceptor) ExcitationA Excitation Spectrum EmissionA Emission Spectrum ExcitationA->EmissionA Stokes Shift EmissionB Emission Spectrum ExcitationB Excitation Spectrum EmissionA->ExcitationB Spectral Overlap ExcitationB->EmissionB Stokes Shift

Caption: Conceptual illustration of spectral overlap between the emission spectrum of Fluorophore A and the excitation spectrum of Fluorophore B.

Experimental Protocol for Determining Spectral Overlap

To empirically determine the spectral overlap between two fluorophores, the following protocol using a fluorescence spectrophotometer is recommended.

Objective: To measure the excitation and emission spectra of two fluorophores and quantify the degree of spectral overlap.

Materials:

  • Fluorescence spectrophotometer with dual monochromators

  • Quartz cuvettes

  • Solutions of each fluorophore at a known concentration (e.g., 1 µM in a suitable solvent like PBS or ethanol)

  • Solvent blank

Methodology:

  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Measurement of Individual Fluorophore Spectra:

    • Fluorophore 1 (e.g., this compound):

      • Fill a cuvette with the solvent blank and record a blank spectrum for both excitation and emission scans to subtract background fluorescence.

      • Fill a clean cuvette with the solution of Fluorophore 1.

      • Emission Scan: Set the excitation monochromator to the known absorption maximum of Fluorophore 1 (e.g., ~644 nm for this compound). Scan the emission monochromator across a wavelength range that covers the expected emission (e.g., 650-800 nm).

      • Excitation Scan: Set the emission monochromator to the peak wavelength determined from the emission scan. Scan the excitation monochromator across a wavelength range that covers the expected absorption (e.g., 550-700 nm).

    • Fluorophore 2 (e.g., Cy5):

      • Repeat the blank subtraction and spectral measurements for Fluorophore 2, using its known excitation and emission maxima to guide the scan ranges.

  • Data Analysis and Overlap Quantification:

    • Normalize the emission spectrum of the donor fluorophore and the excitation spectrum of the acceptor fluorophore to their respective maxima (peak intensity = 1 arbitrary unit).

    • Plot the normalized emission spectrum of the donor and the normalized excitation spectrum of the acceptor on the same graph.

    • The degree of spectral overlap can be quantified by calculating the spectral overlap integral (J(λ)), which is a measure of the area of overlap between the donor's emission spectrum and the acceptor's excitation spectrum. The formula for the overlap integral is: J(λ) = ∫ F_D(λ) * ε_A(λ) * λ^4 dλ Where:

      • F_D(λ) is the normalized fluorescence intensity of the donor at wavelength λ.

      • ε_A(λ) is the molar extinction coefficient of the acceptor at wavelength λ.

      • The integration is performed over the entire wavelength range of overlap.

The following diagram outlines the experimental workflow for determining spectral overlap.

Workflow for Determining Spectral Overlap A Prepare Fluorophore Solutions & Blank C Measure Blank Spectra A->C B Spectrophotometer Warm-up B->C D Measure Excitation & Emission Spectra of Fluorophore 1 C->D E Measure Excitation & Emission Spectra of Fluorophore 2 C->E F Normalize Spectra D->F E->F G Plot Normalized Spectra F->G H Calculate Spectral Overlap Integral G->H

References

A Comparative Analysis of the Photostability of C.I. Acid Green 27 and Other Green Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable dye for various scientific applications, from textile dyeing to biomedical imaging, hinges on a number of factors, with photostability being a critical parameter. The ability of a dye to resist fading or degradation upon exposure to light is paramount for the reliability and reproducibility of experimental results, as well as for the longevity of colored materials. This guide provides a comparative overview of the photostability of C.I. Acid Green 27 and other commonly used green dyes, supported by available experimental data and standardized testing protocols.

Quantitative Photostability Data

The photostability of dyes is commonly evaluated using the Blue Wool Scale, an internationally recognized standard (ISO 105-B02), where a rating of 1 indicates very poor lightfastness and 8 signifies excellent lightfastness.[1] The following table summarizes the available lightfastness data for this compound and other selected green dyes.

Dye NameC.I. NameDye ClassSubstrateLightfastness Rating (Blue Wool Scale)Reference(s)
Acid Green 27 61580AnthraquinoneWool6[2]
Acid Green 25 61570AnthraquinoneWool5-6[3][4]
Malachite Green Basic Green 4TriphenylmethaneAcrylic4-5*[5]
Lissamine Green Acid Green 50Triphenylmethane-Data not available on a comparable scale-

Discussion of Comparative Photostability

This compound, an anthraquinone dye, demonstrates good lightfastness with a rating of 6 on the Blue Wool Scale. This level of stability makes it a reliable choice for applications where color integrity under light exposure is important.

In comparison, C.I. Acid Green 25 , another anthraquinone dye, exhibits a slightly lower or equivalent lightfastness, with ratings typically falling in the 5 to 6 range. While still considered to have good lightfastness, it may be marginally less resistant to fading than Acid Green 27 under prolonged light exposure.

Malachite Green (C.I. Basic Green 4) , a triphenylmethane dye, generally shows lower photostability compared to the anthraquinone-based acid dyes. Its reported dyeing fastness of grade 4-5 on acrylic fiber suggests a moderate resistance to fading. Triphenylmethane dyes are known for their brilliant colors but are often more susceptible to photodegradation.

For Lissamine Green , while it is a valuable tool in clinical settings for ocular surface staining, its photostability as a colorant is not as well-documented in a comparative context. Its primary application is not in dyeing textiles or materials where long-term colorfastness is a key requirement.

Experimental Protocols for Photostability Testing

The determination of a dye's photostability is conducted under controlled and standardized conditions to ensure the reproducibility and comparability of results. The most widely accepted methods are outlined in ISO 105-B02 and AATCC Test Method 16.

Principle of the Test

A sample of the dyed material is exposed to a controlled artificial light source that simulates natural daylight. Simultaneously, a set of Blue Wool standards (ranging from 1 to 8) with known lightfastness are exposed under the same conditions. The photostability of the test sample is then determined by comparing the degree of its fading to that of the Blue Wool standards.

Key Experimental Steps:
  • Sample Preparation: The dye is applied to a specified substrate (e.g., wool fabric) at a defined concentration. A portion of the sample is masked to serve as an unexposed control.

  • Light Source: A calibrated artificial light source, typically a Xenon Arc lamp, is used to simulate natural sunlight. The intensity of the light is monitored and controlled throughout the exposure period.

  • Exposure Conditions: The temperature and relative humidity within the exposure chamber are maintained at specified levels to prevent thermal degradation from influencing the results.

  • Simultaneous Exposure of Standards: The prepared sample and the Blue Wool standards are mounted and exposed to the light source at the same time.

  • Evaluation of Fading: The exposed samples are periodically compared to their unexposed portions and to the Blue Wool standards. The lightfastness rating is assigned based on which Blue Wool standard shows a similar degree of color change as the test sample. This can be done visually using the AATCC Gray Scale for Color Change or instrumentally.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the photostability of a dye according to standardized testing protocols.

G cluster_prep Sample Preparation cluster_exposure Controlled Light Exposure cluster_eval Evaluation Dyeing Dye Application to Substrate Masking Masking of Control Area Dyeing->Masking Exposure Exposure to Xenon Arc Lamp Masking->Exposure Standards Simultaneous Exposure of Blue Wool Standards Monitoring Monitoring of Light, Temperature, and Humidity Exposure->Monitoring Comparison Comparison of Fading Exposure->Comparison Standards->Monitoring Rating Assignment of Lightfastness Rating Comparison->Rating

References

A Researcher's Guide to C.I. Acid Green 27: Purity, Performance, and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive assessment of C.I. Acid Green 27, a synthetic anthraquinone dye, for research applications. We offer a comparative analysis of its performance against viable alternatives, supported by experimental protocols for purity determination.

This compound is a water-soluble anionic dye with applications in biological staining and as a tracer in environmental studies. However, the purity of commercially available Acid Green 27 can vary significantly, with specifications ranging from ≥75% to over 99%. This variability can critically impact experimental outcomes, necessitating rigorous purity assessment before use in sensitive research applications.

Comparative Analysis of this compound and Alternatives

The selection of a suitable dye depends on the specific requirements of the research application, including desired spectral properties, purity, and potential toxicity. Below is a comparison of this compound with common alternatives for biological staining and tracer studies.

FeatureThis compoundFast Green FCFLight Green SF YellowishMethylene BlueFluoresceinRhodamine B
CAS Number 6408-57-72353-45-95141-20-8122965-43-92321-07-581-88-9
Chemical Class AnthraquinoneTriarylmethaneTriarylmethanePhenothiazineXantheneXanthene
Typical Purity ≥75% (HPLC)≥85% (Dye content)Dye content ≥70%High purity available>99% (Analytical Grade)>95%
Primary Research Application Biological Stain, Tracer DyeBiological Stain (counterstain)Biological Stain (counterstain)Biological Stain (nuclear stain, viability)Tracer Dye, Biological LabelingTracer Dye, Fluorescent Stain
Toxicity Profile Limited data; potential for irritation and cumulative effectsLow toxicity, not found to be carcinogenic or genotoxicIARC Group 3 (not classifiable as to its carcinogenicity)Used in medicine; can have side effects at high dosesLow toxicity; used in medical diagnosticsPotential for toxicity; use with caution

Experimental Protocols for Purity Assessment

Accurate determination of dye purity is crucial for reproducible research. The following are detailed methodologies for assessing the purity of this compound and similar dyes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture, providing a precise measure of dye purity. The following protocol is adapted for the analysis of anthraquinone dyes.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 250 mm x 4.6 mm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound.

  • Sample Preparation: Prepare a stock solution of the dye in the mobile phase at a concentration of 1 mg/mL. Create a series of dilutions for a calibration curve.

  • Analysis: Inject the samples and a blank. Purity is determined by comparing the peak area of the main component to the total peak area of all components.

UV-Vis Spectrophotometry

Spectrophotometry can be used as a simpler, though less specific, method for estimating purity. The principle lies in the assumption that impurities will alter the dye's characteristic absorption spectrum.

Methodology:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Deionized water or a suitable buffer.

  • Procedure:

    • Prepare a stock solution of the dye and a series of dilutions.

    • Measure the absorbance of each dilution at the λmax to create a calibration curve (Absorbance vs. Concentration).

    • For a purity check, dissolve a precisely weighed amount of the dye and measure its absorbance.

    • Calculate the concentration from the calibration curve and compare it to the expected concentration based on the weighed mass.

    • Successive purifications of the dye should result in no further change in the spectral absorption curve, indicating the removal of colored impurities.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative method to identify the number of components in a dye sample.

Methodology:

  • Stationary Phase: Silica gel TLC plates.

  • Mobile Phase: A mixture of n-butanol, ethanol, and aqueous ammonia (e.g., 6:2:2 v/v/v).

  • Sample Preparation: Dissolve the dye in a suitable solvent (e.g., water/ethanol mixture) to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Spot the dye solution onto the TLC plate baseline.

    • Develop the chromatogram in a TLC chamber saturated with the mobile phase.

    • After the solvent front has moved a sufficient distance, remove the plate and mark the solvent front.

    • The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) of the main spot can be calculated and compared to a standard if available.

Visualizing Experimental Workflows and Pathways

To aid in understanding the experimental processes and potential applications, the following diagrams are provided.

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation Dye Dye Sample Stock Stock Solution Dye->Stock Dissolve Dilutions Serial Dilutions Stock->Dilutions Dilute UVVis UV-Vis Spectrophotometry Stock->UVVis TLC Thin-Layer Chromatography Stock->TLC HPLC HPLC Analysis Dilutions->HPLC Purity Purity (%) HPLC->Purity Spectrum Absorption Spectrum UVVis->Spectrum Spots Number of Spots TLC->Spots

Figure 1. Workflow for the purity assessment of this compound.

Acid dyes are sometimes employed in cell viability assays, where the dye's ability to penetrate cells can be indicative of membrane integrity. The following diagram illustrates a simplified signaling pathway related to cell viability and apoptosis, where changes in membrane permeability, a factor in some dye-based assays, can occur.

Safety Operating Guide

Proper Disposal Procedures for C.I. Acid Green 27: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

C.I. Acid Green 27 (CAS No. 6408-57-7), an anthraquinone dye, is a valuable tool in various research applications. However, its proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to the responsible management of this compound waste, aligning with best practices for laboratory chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound with appropriate safety measures. The compound is a dark-green powder that is considered a hazardous substance.[1] It can cause skin and eye irritation.[2] Long-term exposure to high concentrations of dust may lead to respiratory issues.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles are essential.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Respiratory Protection: Use an approved respirator, especially when handling the powder form to avoid dust inhalation.

  • Body Protection: A lab coat or other protective clothing should be worn.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and safety data for this compound.

PropertyDataReference(s)
CAS Number 6408-57-7[1]
Molecular Formula C₃₄H₃₂N₂Na₂O₈S₂[1]
Appearance Dark-green powder
Solubility Soluble in water
Incompatibilities Strong oxidizing agents
Primary Hazards Skin and eye irritation
Environmental Hazards Harmful to aquatic organisms

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must not be disposed of down the sanitary sewer system . The dye's harmful effects on aquatic life necessitate its collection and treatment as hazardous chemical waste.

Step 1: Waste Collection and Segregation

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, clearly labeled, and sealed waste container.

  • Solid Waste: Contaminated solid waste, such as weighing paper, gloves, and paper towels, should be collected in a separate, sealed, and clearly labeled container.

  • Segregation: Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents.

Step 2: Waste Container Management

  • Container Type: Use a chemically compatible container, such as high-density polyethylene (HDPE), for collecting aqueous waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and inspected weekly for any signs of leakage.

Step 3: Arrange for Professional Disposal

  • Contact Environmental Health & Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.

  • Documentation: Follow all institutional procedures for documenting the waste, which may include completing a hazardous waste manifest.

Experimental Protocol: Chemical Degradation (For Research Purposes Only)

While the standard and recommended procedure is collection and disposal via a licensed hazardous waste contractor, advanced oxidation processes (AOPs) have been shown to decolorize and degrade anthraquinone dyes in research settings. The following is a conceptual experimental protocol based on Fenton's reaction, which should only be performed by trained personnel in a controlled laboratory environment for research into waste treatment methods. This is not a standard disposal procedure.

Objective: To decolorize an aqueous solution of this compound using a Fenton-like reaction.

Materials:

  • Aqueous solution of this compound (e.g., 50 mg/L)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium hydroxide (NaOH) for neutralization

  • pH meter

  • Stir plate and stir bar

  • Appropriate glassware

Procedure:

  • Place a known volume of the this compound solution into a beaker on a stir plate.

  • Adjust the pH of the solution to approximately 3 using sulfuric acid. This is the optimal pH for the Fenton reaction.

  • Add a catalytic amount of iron(II) sulfate to the solution and allow it to dissolve while stirring.

  • Slowly and carefully add a predetermined amount of 30% hydrogen peroxide to the solution. The reaction is exothermic and will generate hydroxyl radicals, which are the primary oxidizing agents.

  • Allow the reaction to proceed with continuous stirring. The green color of the solution should fade over time. The reaction time can vary from minutes to hours depending on the concentrations of the dye and reagents.

  • Monitor the decolorization, for example, by taking samples at different time intervals and measuring the absorbance at the dye's maximum wavelength using a spectrophotometer.

  • Once the reaction is complete, neutralize the solution to a pH of 7 with sodium hydroxide.

  • The treated, neutralized solution must still be collected and disposed of as hazardous waste through your institution's EHS department, as it will now contain iron salts and potentially other degradation byproducts.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a labeled, sealed container for solid hazardous waste. is_solid->collect_solid Solid collect_liquid Collect in a labeled, sealed container for liquid hazardous waste. is_solid->collect_liquid Liquid segregate Segregate from incompatible materials (e.g., strong oxidizers). collect_solid->segregate collect_liquid->segregate store Store in designated Satellite Accumulation Area. segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs end Professional Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the scientific community.

References

Safeguarding Your Research: A Comprehensive Guide to Handling C.I. Acid Green 27

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for C.I. Acid Green 27, ensuring the protection of personnel and the integrity of your work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Use
Eyes Safety GogglesWear appropriate protective eyeglasses or chemical safety goggles.[1]
Skin GlovesWear appropriate protective gloves to prevent skin exposure.[1] Nitrile rubber, neoprene, butyl rubber, or PVC gloves are suitable for handling dry solids.[2]
Body Protective ClothingWear appropriate protective clothing to minimize contact with skin, such as a lab coat or overalls.[1][2] A PVC apron is also recommended.
Respiratory RespiratorUse an approved respirator, especially when there is a risk of dust generation. Handling should ideally occur in a chemical fume hood.

Operational Plan for Safe Handling

Following a systematic procedure for handling this compound minimizes the risk of exposure and contamination.

1. Preparation:

  • Ensure an eyewash station and safety shower are readily accessible.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Minimize dust generation and accumulation during handling.

  • Confirm all containers are clearly labeled and free from leaks.

2. Handling:

  • Avoid all personal contact, including inhalation of dust.

  • Wear the full complement of recommended PPE.

  • Avoid contact with eyes, skin, and clothing.

  • Do not eat, drink, or smoke in the handling area.

3. Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep containers tightly closed and protected from light.

  • Store away from incompatible materials, particularly strong oxidizing and reducing agents.

4. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.

  • Remove contaminated clothing and wash it before reuse.

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Spills:

  • For minor spills, immediately clean up the material, avoiding dust generation.

  • Use a vacuum or sweep the material into a suitable, labeled disposal container.

  • For major spills, alert personnel in the area and contact emergency responders.

2. Waste Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.

  • Do not allow wash water from cleaning equipment to enter drains; collect it for appropriate treatment and disposal.

  • Consult with a certified waste management authority for guidance on disposal if a suitable treatment or disposal facility cannot be identified.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

start Start: Obtain this compound prep Preparation: - Verify fume hood function - Check safety shower/eyewash - Don appropriate PPE start->prep handling Handling: - Work in fume hood - Minimize dust - Avoid contact prep->handling storage Storage: - Cool, dry, dark place - Tightly sealed container - Away from incompatibles handling->storage Store unused chemical post_handling Post-Handling: - Decontaminate work area - Wash hands thoroughly - Clean/store PPE handling->post_handling spill Spill Occurs handling->spill storage->handling Retrieve for use waste_collection Waste Collection: - Segregate waste - Use labeled, sealed containers post_handling->waste_collection Dispose of consumables spill_cleanup Spill Cleanup: - Evacuate if necessary - Use appropriate spill kit - Collect waste spill->spill_cleanup spill_cleanup->waste_collection disposal Disposal: - Follow institutional procedures - Consult waste management waste_collection->disposal end End disposal->end

Safe Handling and Disposal Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.